Phenylacetone oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYFJUMCPAMOKN-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13213-36-0 | |
| Record name | Phenylacetone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylacetone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
What is the chemical structure of phenylacetone oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phenylacetone (B166967) oxime, detailing its chemical structure, physicochemical properties, synthesis, and analytical methods. Phenylacetone oxime is a significant chemical intermediate, and this document aims to serve as a technical resource for professionals in relevant scientific fields.
Chemical Identity and Structure
This compound, with the IUPAC name (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine, is the oxime derivative of phenylacetone.[1][2] It is formed through the reaction of phenylacetone (also known as 1-phenyl-2-propanone or P2P) with hydroxylamine (B1172632).[1] This compound is a stable organic molecule with a neutral pH.[3]
The fundamental structure consists of a phenyl group attached to a propanone backbone, where the ketone functional group has been converted to an oxime (-C=N-OH).[1] This structure, particularly the nitrogen and oxygen donor atoms in the oxime group, allows it to act as a ligand in coordination chemistry.[1]
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, purification, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2][4] |
| Melting Point | 63 - 68 °C | [1][3] |
| Boiling Point | 285.7 °C at 760 mmHg | [5] |
| Density | 0.99 g/cm³ | [5] |
| Flash Point | 169.2 °C | [5] |
| Vapor Pressure | 0.00129 mmHg at 25°C | [5] |
| LogP | 2.07920 | [5] |
| Topological Polar Surface Area | 32.6 Ų | [2] |
| CAS Number | 13213-36-0 | [1][2][4] |
Spectroscopic Data
Spectroscopic methods are critical for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy : this compound displays characteristic absorption bands for key functional groups. These include a band for the O-H stretch around 3600 cm⁻¹, a C=N stretching band at approximately 1665 cm⁻¹, and an N-O stretching frequency near 945 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecule's precise structure. ¹H NMR would show unique signals for the methyl, methylene, and aromatic protons, with chemical shifts and splitting patterns confirming their connectivity. ¹³C NMR provides complementary data, identifying each unique carbon atom, including the C=N carbon of the oxime group.[4]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which serves as a structural fingerprint.[4] The exact mass of this compound is 149.084063974 Da.[2]
Experimental Protocols
a. Synthesis of this compound via Oximation
The most prevalent method for synthesizing this compound is the direct condensation of phenyl-2-propanone (P2P) with a hydroxylamine salt, typically hydroxylamine hydrochloride.[4]
-
Objective : To synthesize this compound from phenyl-2-propanone.
-
Materials :
-
Phenyl-2-propanone (P2P)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., Sodium acetate, Sodium hydroxide)
-
Solvent (e.g., Ethanol (B145695), Water)
-
-
Procedure :
-
Dissolve hydroxylamine hydrochloride in a suitable solvent, often a mixture of ethanol and water.
-
Add a base to neutralize the hydrochloride and liberate the free hydroxylamine.
-
Slowly add phenyl-2-propanone to the hydroxylamine solution with stirring. A stoichiometric ratio of approximately 1:1.2 (P2P to hydroxylamine hydrochloride) is often effective.[4]
-
The reaction mixture is typically stirred at room temperature or with gentle heating to drive the condensation reaction to completion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution or can be isolated by extraction with an organic solvent.
-
-
Work-up and Purification :
-
The crude product is isolated via filtration if it precipitates or by solvent evaporation after extraction.
-
Purification is commonly achieved by recrystallization from an ethanol/water mixture or by vacuum distillation (boiling point 154–156°C at 30 mmHg).[4]
-
-
Note on Isomerism : The synthesis often results in a mixture of E and Z isomers. The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[4]
b. Analytical Workflow for Identification
Modern analytical chemistry provides several robust methods for the identification and quantification of this compound.
Applications and Significance
This compound is a versatile chemical intermediate with significance in several areas:
-
Synthetic Organic Chemistry : It serves as a precursor in various chemical transformations. For example, it can undergo a Beckmann rearrangement to form N-phenylacetamide or be reduced using agents like sodium borohydride (B1222165) or catalytic hydrogenation to yield 1-phenyl-2-propanamine (amphetamine).[4]
-
Pharmaceutical Research : As an intermediate in the synthesis of amphetamine and related compounds, it is of considerable interest in medicinal chemistry and drug discovery.[3][4]
-
Metabolic Studies : this compound has been identified as an intermediate in the metabolic deamination of amphetamine in biological systems, making it relevant for toxicology and pharmacology studies.[6]
References
- 1. Buy this compound | 13213-36-0 [smolecule.com]
- 2. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Phenylacetone (B166967) Oxime
Phenylacetone oxime, with the chemical formula C9H11NO, is an organic compound of significant interest in various chemical and biological fields.[1] It is the oxime derivative of phenylacetone (also known as 1-phenyl-2-propanone), formed through the reaction of phenylacetone with hydroxylamine (B1172632).[1] This compound serves as a crucial intermediate in organic synthesis and is also recognized as a metabolite in certain biological pathways.[1][2] Historically, it was used as a derivative to identify phenylacetone due to its characteristic melting point.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reactions.
General and Physicochemical Properties
This compound is a stable compound with a neutral pH.[3][4] Its structure, featuring a phenyl ring attached to a carbon chain with an oxime functional group, contributes to its distinct reactivity.[1] The presence of the phenethyl group leads to enhanced thermal stability and modified solubility due to van der Waals interactions and potential π-π stacking.[1]
Table 1: General Information for this compound
| Identifier | Value |
| CAS Number | 13213-36-0[1][3][5] |
| IUPAC Name | (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine[1] |
| Synonyms | 1-phenylpropan-2-one oxime, Phenylacetone ketoxime[1] |
| Molecular Formula | C9H11NO[1][3][4] |
| Molecular Weight | 149.19 g/mol [1][3][4] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Powder[4] |
| Melting Point | 63 °C[1] or 68 °C[3] |
| Boiling Point | 285.7 °C at 760 mmHg[6] |
| Flash Point | 169.2 °C[6] |
| Density | 0.99 g/cm³[6] |
| Vapor Pressure | 0.00129 mmHg at 25°C[6] |
Table 3: Computed Properties of this compound
| Property | Value |
| XLogP3 | 1.7[1][6][7] |
| Hydrogen Bond Donor Count | 1[6][7] |
| Hydrogen Bond Acceptor Count | 2[6][7] |
| Rotatable Bond Count | 2[6][7] |
| Exact Mass | 149.084063974[6][7] |
| Topological Polar Surface Area | 32.6 Ų[7] |
Spectroscopic Data
Spectroscopic methods are essential for the structural confirmation of this compound.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretching | 3600[1] |
| C=N stretching | 1665[1] |
| N-O stretching | 945[1] |
Chemical Reactions and Synthesis
This compound's reactivity is centered around its oxime functional group, making it a versatile intermediate for various chemical transformations.
Caption: General synthesis of this compound from phenylacetone.
One of the most notable reactions is the Beckmann Rearrangement , an acid-catalyzed conversion of the oxime into an amide.[2][5] Treating this compound with reagents like polyphosphoric acid results in the formation of N-phenylacetamide (acetanilide).[2][5]
The oxime group can also be readily reduced to a primary amine, yielding 1-phenyl-2-propanamine (amphetamine), using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation.[2][5] Furthermore, this compound can undergo oxidation to produce nitriles or nitroso compounds, depending on the oxidizing agent used.[2][5]
Caption: Key chemical transformations of this compound.
Experimental Protocols
Synthesis of this compound (Direct Oximation)
The most common laboratory-scale synthesis involves the direct condensation of phenylacetone with hydroxylamine hydrochloride.[1][5]
-
Reactants: Phenylacetone, hydroxylamine hydrochloride, and a base (e.g., sodium acetate).
-
Solvent: A mixture of ethanol (B145695) and water is often used to dissolve the organic ketone and the inorganic hydroxylamine salt.[5]
-
Procedure:
-
Purification: The product can be purified by vacuum distillation (boiling point 154–156°C at 30 mmHg) or recrystallization from an ethanol/water mixture.[5]
Analytical Methodologies
A variety of analytical techniques are employed for the identification, quantification, and purity assessment of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for analyzing volatile compounds like this compound. It is used to monitor reaction progress and identify impurities.[1][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column and photodiode array detection is effective for separation and quantification.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the precise structural elucidation of the molecule, providing detailed information about the chemical environment of the hydrogen and carbon atoms.[1][5]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[1][5]
Caption: Workflow for the analytical characterization of this compound.
Biological Significance
This compound is recognized for its role as an intermediate in the oxidative deamination of amphetamine in biological systems, a process that occurs in the liver.[1] This metabolic pathway is crucial for understanding the pharmacokinetics of amphetamine.[1] Its stability and neutral characteristics also make it a candidate for further functionalization in the development of new therapeutic agents.[1]
References
- 1. Buy this compound | 13213-36-0 [smolecule.com]
- 2. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 3. This compound | 13213-36-0 | FP66449 | Biosynth [biosynth.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Phenylacetone Oxime (CAS 13213-36-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for Phenylacetone (B166967) oxime (CAS 13213-36-0), a significant intermediate in organic synthesis and a key metabolite in pharmacology. This document details its physicochemical properties, spectroscopic data, and relevant biological pathways, supported by experimental methodologies.
Core Compound Data
Phenylacetone oxime, systematically named N-(1-phenylpropan-2-ylidene)hydroxylamine, is an organic compound with the chemical formula C₉H₁₁NO. It is recognized for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals and as a metabolite of amphetamine. The compound exists as a solid at room temperature and is characterized by the presence of a phenyl group and an oxime functional group.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of its characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | [1] |
| Melting Point | 63 °C | [1] |
| Boiling Point | 285.7 °C at 760 mmHg | [1] |
| Density | 0.99 g/cm³ | [1] |
| Flash Point | 169.2 °C | [1] |
| Refractive Index | 1.514 | [1] |
| XLogP3 | 1.7 | [2] |
| Appearance | Colorless to pale yellow solid or powder | |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopic Data | Observed Characteristics | Reference(s) |
| ¹H NMR (CDCl₃, 300 MHz) | Aromatic protons (phenyl group): δ 7.2-7.6 ppm | [1] |
| Infrared (IR) Spectroscopy | O-H stretching: 3600 cm⁻¹C=N stretching: 1665 cm⁻¹N-O stretching: 945 cm⁻¹ | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and synthesis of this compound.
Synthesis of this compound
The most common laboratory synthesis involves the condensation of phenylacetone with hydroxylamine (B1172632).[4]
Materials:
-
Phenylacetone (P2P)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Water
Procedure:
-
Dissolve phenylacetone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the hydroxylamine solution to the phenylacetone solution.
-
Heat the mixture under reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the product from an ethanol/water mixture to obtain pure this compound.[1]
A visual representation of the synthesis workflow is provided below.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A 300 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Analysis: Process the spectra to identify chemical shifts (δ) and coupling constants (J) for structural assignment.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.[5] Alternatively, a Nujol mull can be prepared.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane (B109758) or methanol.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to determine the retention time and fragmentation pattern of the compound.
Biological Context: Metabolic Pathway
This compound is a known intermediate in the metabolic deamination of amphetamine in the liver.[1][6] This metabolic process is a key aspect of the pharmacology and toxicology of amphetamines.
The metabolic conversion of amphetamine involves its N-oxidation to N-hydroxyamphetamine, which is then further oxidized to this compound.[7] The oxime can then be hydrolyzed to phenylacetone. This pathway is crucial for the detoxification and elimination of amphetamine from the body.
Caption: Metabolic conversion of amphetamine.
Conclusion
This technical guide has provided a detailed characterization of this compound (CAS 13213-36-0), encompassing its physicochemical properties, spectroscopic data, and a key biological pathway. The experimental protocols outlined offer a foundation for researchers working with this compound. The presented data, organized for clarity and comparison, serves as a valuable resource for professionals in chemical research and drug development.
References
- 1. Buy this compound | 13213-36-0 [smolecule.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. This compound--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of N-hydroxyamphetamine to this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylacetone Oxime: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of phenylacetone (B166967) oxime, a significant chemical intermediate. This document covers its fundamental chemical properties, detailed synthesis protocols, analytical methodologies, and its role in metabolic pathways.
Core Chemical Data
Phenylacetone oxime, with the IUPAC name (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine, is a derivative of phenylacetone.[1][2][3] It is a crucial molecule in various chemical syntheses and is also recognized as a metabolite in biochemical pathways.[4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [1][2][3] |
| CAS Number | 13213-36-0 | [1][2][3] |
| Melting Point | 63 °C | [6] |
Synthesis of this compound
The primary method for synthesizing this compound is the condensation reaction of phenyl-2-propanone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride.[6][7] The optimization of this process is critical to maximize both yield and purity.
Experimental Protocol: Oximation of Phenyl-2-Propanone
This protocol details a common laboratory-scale synthesis of this compound.
Materials:
-
Phenyl-2-propanone
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297)
-
Water
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottomed flask, dissolve phenyl-2-propanone (1 equivalent) in methanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in water. A stoichiometric ratio of approximately 1:1.2 of phenyl-2-propanone to hydroxylamine hydrochloride is often effective.[7][8]
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 80 °C) for a period ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).[9]
-
After completion, the methanol is removed under reduced pressure.
-
Water is added to the residue, and the aqueous phase is extracted three times with ethyl acetate.[9]
-
The combined organic extracts are washed sequentially with 1 M HCl, water, and brine.[10]
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[10]
-
Purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695) or ether, yielding the final product.[6]
| Parameter | Condition | Expected Yield |
| Reactant Ratio (P2P:NH₂OH·HCl) | ~ 1:1.2 - 1:1.5 | >85% |
| Solvent | Methanol/Water or Ethanol/Water | - |
| Temperature | Room Temperature to 80 °C | - |
| Purification | Recrystallization (Ethanol/Ether) | - |
Analytical Characterization
The analysis of phenylacetone and its derivatives is crucial in forensic science and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for its identification and quantification.
GC-MS Analysis Protocol
Due to the thermal lability of some precursors of phenylacetone, a derivatization step is often employed to prevent decomposition in the GC injector port.[1]
Sample Preparation (with Derivatization):
-
The sample containing this compound is dissolved in a suitable solvent (e.g., methanol).
-
A methoxime derivatizing agent is added to the solution. This step prevents the thermal degradation of related precursors back to phenylacetone during analysis.[1][11]
-
The mixture is heated to ensure complete derivatization.
-
The derivatized sample is then injected into the GC-MS system.
GC-MS Parameters (Typical):
-
Column: HP-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
-
Carrier Gas: Helium.[12]
-
Injector Temperature: 250 °C.[12]
-
Oven Temperature Program: A suitable temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in electron impact (EI) mode.
Metabolic Pathways Involving this compound
This compound is a known intermediate in the metabolism of amphetamine.[5][13][14] The metabolic conversion involves several enzymatic steps primarily occurring in the liver.
The metabolic pathway begins with the N-oxidation of N-hydroxyamphetamine, which is NADPH and oxygen-dependent, to yield this compound.[4] This reaction is catalyzed by liver microsomes but does not appear to be mediated by cytochrome P-450.[4] Subsequently, this compound is an intermediate in the oxidative deamination of amphetamine.[13][14] Phenylacetone itself is a metabolite of amphetamine and methamphetamine, formed via oxidative deamination mediated by the flavin-containing monooxygenase 3 (FMO3).[2] Phenylacetone is then further metabolized to benzoic acid and subsequently hippuric acid before excretion.[2]
Caption: Metabolic pathway of amphetamine to this compound.
Experimental Workflow for Metabolite Analysis
The following diagram outlines a typical workflow for the analysis of metabolites like this compound from biological samples.
Caption: Experimental workflow for metabolite analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylacetone - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conversion of N-hydroxyamphetamine to this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 13213-36-0 [smolecule.com]
- 7. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 8. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound--an intermediate in the oxidative deamination of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound—An intermediate in the oxidative deamination of amphetamine | Scilit [scilit.com]
E/Z Isomerism in Phenylacetone Oxime Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of phenylacetone (B166967) oxime, a key intermediate in various chemical processes, invariably leads to the formation of E and Z geometric isomers. The stereochemical outcome of this synthesis is of paramount importance as the individual isomers can exhibit different reactivity and pharmacological profiles. This technical guide provides a comprehensive overview of the factors governing E/Z isomerism in the synthesis of phenylacetone oxime, detailed experimental protocols for its preparation and isomer separation, and spectroscopic data for isomer characterization. A particular focus is placed on the influence of reaction conditions such as pH, temperature, and solvent on the isomeric ratio, offering a data-driven approach to stereoselective synthesis.
Introduction
This compound (1-phenyl-2-propanone oxime) is a crucial synthetic intermediate, notably in the production of amphetamine and related compounds. The presence of a carbon-nitrogen double bond in the oxime functional group gives rise to geometric isomerism, resulting in the formation of E and Z isomers. The spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom of the C=N bond defines these isomers and significantly influences their physical and chemical properties. Consequently, controlling the E/Z isomer ratio during synthesis is a critical aspect for ensuring the desired reactivity and purity of the final product.
This guide delves into the core principles of E/Z isomerism in the context of this compound synthesis. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to control and manipulate the stereochemical outcome of this important reaction.
Factors Influencing E/Z Isomerism
The formation of E and Z isomers during the oximation of phenylacetone is a kinetically and thermodynamically controlled process. Several factors can influence the ratio of the resulting isomers.
pH
The pH of the reaction medium plays a critical role in determining the E/Z isomer ratio. Generally, the synthesis is carried out by reacting phenylacetone with hydroxylamine (B1172632) hydrochloride. The liberation of HCl necessitates the use of a base to drive the reaction to completion.
-
Acidic Conditions: In acidic media, the interconversion between the E and Z isomers is catalyzed. This often leads to an equilibrium mixture favoring the thermodynamically more stable isomer. For many aryl alkyl ketoximes, the E isomer is thermodynamically favored due to reduced steric hindrance.
-
Basic Conditions: Under basic conditions, the initial formation of the oxime is rapid. The isomer ratio obtained may reflect the kinetic product distribution. For instance, in the synthesis of the closely related acetophenone (B1666503) oxime, a study reported the formation of E and Z isomers in an 8:1 ratio under basic conditions, with the E isomer being the major product.[1][2][3][4] This suggests a kinetic preference for the E isomer.
Temperature
Temperature influences both the rate of reaction and the position of the equilibrium between the E and Z isomers. Higher temperatures can provide the necessary activation energy to overcome the rotational barrier of the C=N bond, facilitating the conversion of the kinetically favored product to the thermodynamically more stable one.[5]
Solvent
Quantitative Data on Isomer Ratios
While specific data for this compound is scarce, data from the analogous acetophenone oxime provides valuable insights into the expected stereochemical outcomes.
| Reaction Condition | Compound | E/Z Ratio | Reference |
| Basic (KOH) | Acetophenone Oxime | 8:1 | [1][2][3][4] |
Note: This data is for acetophenone oxime and serves as an illustrative example due to the structural similarity to this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from phenylacetone and hydroxylamine hydrochloride under basic conditions.
Materials:
-
Phenylacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of water.
-
To this solution, add a solution of potassium hydroxide (or sodium hydroxide) in ethanol. The amount of base should be sufficient to neutralize the HCl and provide a basic reaction medium.
-
Add phenylacetone to the reaction mixture.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound as a mixture of E and Z isomers.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[7]
Acid-Catalyzed Isomerization to Enrich the E Isomer
This protocol describes a general procedure for the isomerization of a mixture of E and Z aryl alkyl ketoximes to enrich the more stable E isomer using an anhydrous acid.[8]
Materials:
-
Mixture of E and Z isomers of this compound
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)
-
10% Sodium carbonate (Na₂CO₃) solution
Procedure:
-
Dissolve the mixture of E and Z isomers of this compound in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of anhydrous HCl, until the solution is saturated. This will cause the hydrochloride salt of the E isomer to precipitate.
-
The Z isomer in solution will slowly isomerize to the more stable E isomer, which will then also precipitate as its hydrochloride salt.
-
Stir the mixture at room temperature for a few hours to allow for complete precipitation.
-
Filter the precipitate and wash it with anhydrous diethyl ether.
-
To isolate the free oxime, suspend the precipitate in a 10% sodium carbonate solution and stir until the solid dissolves.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield this compound highly enriched in the E isomer.
Separation of E/Z Isomers by Column Chromatography
Materials:
-
Crude mixture of E and Z this compound
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude oxime mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate/hexane). The polarity can be gradually increased to facilitate the separation.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure E and Z isomers.
-
Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated isomers.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation and quantification of E and Z isomers of oximes. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the stereochemistry.
| Nucleus | E-Isomer (Predicted) | Z-Isomer (Predicted) |
| ¹H NMR | ||
| -OH | ~10-12 ppm | ~10-12 ppm |
| -CH₃ | Further downfield | Further upfield |
| -CH₂-Ph | Further upfield | Further downfield |
| ¹³C NMR | ||
| C=N | Further downfield | Further upfield |
| -CH₃ | Further downfield | Further upfield |
| -CH₂-Ph | Further upfield | Further downfield |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The table indicates general trends observed for aryl alkyl ketoximes.
Signaling Pathways and Workflows
Reaction Mechanism of Oxime Formation
The formation of an oxime from a ketone and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism.
Caption: Mechanism of this compound Synthesis.
Experimental Workflow for Synthesis and Isomer Separation
The following diagram illustrates a typical workflow from the synthesis of this compound to the isolation of its pure E and Z isomers.
Caption: Workflow for this compound Isomer Separation.
Conclusion
The stereoselective synthesis of this compound is a multifaceted challenge that requires careful control of reaction parameters. This guide has outlined the critical roles of pH, temperature, and solvent in directing the E/Z isomer ratio. While specific quantitative data for this compound remains an area for further investigation, the principles and experimental protocols detailed herein provide a solid foundation for researchers to achieve a desired stereochemical outcome. The ability to synthesize and isolate pure E and Z isomers of this compound is essential for advancing research and development in fields where this compound serves as a vital building block.
References
- 1. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 2. africacommons.net [africacommons.net]
- 3. arpgweb.com [arpgweb.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 8. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Analysis of Phenylacetone Oxime
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the spectroscopic techniques used for the structural elucidation and characterization of phenylacetone (B166967) oxime (IUPAC name: (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine). Phenylacetone oxime (C₉H₁₁NO) is the oxime derivative of phenylacetone and serves as a significant intermediate in various chemical syntheses.[1][2] Accurate characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is critical for confirming its identity, purity, and isomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment and differentiation between its E and Z isomers.[2]
¹H NMR Spectral Data
The proton NMR spectrum of this compound displays characteristic signals for the methyl, methylene, aromatic, and oxime hydroxyl protons. The chemical shift of the hydroxyl proton is particularly sensitive to the isomeric configuration and the solvent used.[1] In a dimethyl sulfoxide (B87167) (DMSO) solution, the E-isomer's hydroxyl proton typically appears at a slightly higher chemical shift than that of the Z-isomer due to differences in steric interactions.[1]
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity | Integration |
| Methyl (CH₃) | 1.8 - 2.0 | Singlet (s) | 3H |
| Methylene (CH₂) | 3.5 - 3.7 | Singlet (s) | 2H |
| Aromatic (C₆H₅) | 7.1 - 7.4 | Multiplet (m) | 5H |
| Oxime Hydroxyl (N-OH) | 13.2 - 13.4 | Singlet (s), broad | 1H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The hydroxyl proton signal for the E-isomer is typically observed around 13.36 ppm and the Z-isomer around 13.26 ppm in DMSO.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule.[2] This is crucial for confirming the carbon skeleton and the presence of the C=N oxime bond.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ) ppm (Typical) |
| Methyl (CH₃) | 10 - 15 |
| Methylene (CH₂) | 35 - 40 |
| Aromatic (C₆H₅) | 125 - 135 |
| C=N Carbon | 155 - 160 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Solvent choice can affect the chemical shifts, particularly for the hydroxyl proton.[1]
-
Transfer: Transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer's probe. Acquire ¹H and ¹³C NMR spectra using a standard pulse program on a 400 MHz (or higher) spectrometer.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
IR Spectral Data
Key absorption bands in the IR spectrum confirm the presence of the hydroxyl (O-H), carbon-nitrogen double bond (C=N), and nitrogen-oxygen single bond (N-O) of the oxime group.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3600 | Confirms the hydroxyl group of the oxime.[1] |
| C=N Stretch | 1665 | Indicates the carbon-nitrogen double bond.[1] |
| N-O Stretch | 945 | Characteristic of the oxime N-O bond.[1] |
| Aromatic C-H Stretch | ~3030 | Aromatic ring C-H bonds. |
| Aromatic C=C Stretch | ~1600, 1495, 1450 | Aromatic ring skeletal vibrations. |
Experimental Protocol: IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and exploring the fragmentation pattern of this compound, which aids in structural confirmation. The molecular weight of this compound is 149.19 g/mol .[1][2]
Mass Spectral Data
When analyzed by Electron Ionization Mass Spectrometry (EI-MS), this compound produces a molecular ion (M⁺) and several characteristic fragment ions. The fragmentation pattern provides a unique fingerprint of the molecule's structure.[2]
Table 4: Key Mass-to-Charge Ratios (m/z) for this compound
| m/z Value | Ion | Description |
| 149 | [C₉H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 132 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the benzyl (B1604629) group |
| 58 | [C₃H₆N]⁺ | Fragment from α-cleavage |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.
-
GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port, which is typically heated to ensure vaporization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 column). The column temperature is programmed to ramp up, separating the sample components based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source (typically using electron ionization, EI, at 70 eV).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum for the compound.
Visualizations: Workflows and Structures
Diagrams help visualize the analytical process and key molecular features of this compound.
Caption: Experimental workflow for the complete spectroscopic characterization of this compound.
Caption: Geometric E (anti) and Z (syn) isomers of this compound around the C=N bond.
Caption: A potential electron ionization (EI) mass spectrometry fragmentation pathway for this compound.
References
Solubility Profile of Phenylacetone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenylacetone (B166967) oxime in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from synthesis and purification methodologies, alongside standardized experimental protocols for determining solubility.
Core Concepts in Solubility
The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. Phenylacetone oxime (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a crystalline solid with a melting point in the range of 63-68°C.[1][2] Its structure, containing a polar oxime group and a nonpolar phenyl group, results in a nuanced solubility profile. The general principle of "like dissolves like" is a useful starting point for understanding its behavior in various solvents.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solvent Type | Qualitative Solubility | Rationale / Reference |
| Water | Polar Protic | Sparingly soluble to insoluble | The precursor, phenylacetone, has limited water solubility. While the oxime group adds polarity, the significant nonpolar phenyl ring likely limits aqueous solubility. |
| Ethanol | Polar Protic | Soluble | This compound is often recrystallized from ethanol, indicating good solubility, particularly at elevated temperatures.[2] A 3:1 ethanol/water mixture is also used as a solvent system in its synthesis.[3] |
| Methanol (B129727) | Polar Protic | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent and is expected to effectively solvate this compound. |
| Acetone (B3395972) | Polar Aprotic | Likely Soluble | As a polar aprotic solvent, acetone is generally a good solvent for moderately polar organic compounds. |
| Diethyl Ether | Nonpolar | Soluble | Purification of this compound can be achieved through recrystallization from ether, suggesting good solubility.[2] |
| Chloroform | Nonpolar | Likely Soluble | Chloroform is a common solvent for a wide range of organic compounds and is expected to dissolve this compound. |
| Dichloromethane | Polar Aprotic | Likely Soluble | Dichloromethane is a versatile solvent capable of dissolving many organic compounds. |
Note: "Likely Soluble" indicates a high probability of solubility based on the compound's structure and the solvent's properties, though not explicitly stated in the referenced literature.
Experimental Protocols
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Qualitative Solubility Determination
Objective: To rapidly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, chloroform, dichloromethane)
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Graduated pipette or dropper
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.
-
After each addition, cap the test tube and vortex for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" at that concentration.
-
Repeat the procedure for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen solvent
-
Erlenmeyer flasks with stoppers
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. The excess solid should be clearly visible.
-
Seal the flask and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Once equilibrium is established, allow the solution to stand undisturbed in the constant temperature bath for at least 24 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn sample through a syringe filter compatible with the solvent.
-
Quantify the concentration of this compound in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).
-
Calculate the solubility in desired units (e.g., mg/mL, mol/L).
Mandatory Visualization
The following diagram illustrates a logical workflow for determining the solubility of an organic compound.
Caption: Workflow for Solubility Determination of this compound.
References
Phenylacetone Oxime: A Key Metabolite in the Deamination of Amphetamine
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of phenylacetone (B166967) oxime as a significant metabolite in the deamination of amphetamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the metabolic pathways, quantitative data, and experimental protocols relevant to the study of this biotransformation.
Introduction
Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the body. One of the primary metabolic routes is oxidative deamination, a process that leads to the formation of phenylacetone. This ketone is subsequently metabolized to benzoic acid and excreted as hippuric acid.[1] An important intermediate in this deamination pathway is phenylacetone oxime.[2][3][4][5] The formation of this compound is primarily catalyzed by two key enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenase (FMO) system.[1][6] Understanding the intricacies of this metabolic pathway is crucial for comprehending the pharmacokinetics, pharmacodynamics, and toxicological profile of amphetamine.
Metabolic Pathways of Amphetamine Deamination
The conversion of amphetamine to phenylacetone involves a complex interplay of enzymatic reactions. The two main pathways leading to the formation of this compound are:
-
Cytochrome P450-Mediated Metabolism: Various CYP isozymes, particularly from the CYP2C subfamily, are involved in the oxidative deamination of amphetamines.[6] This pathway directly contributes to the formation of phenylacetone.
-
Flavin-Containing Monooxygenase (FMO)-Mediated Metabolism: FMOs, specifically FMO3 in humans, catalyze the N-oxygenation of amphetamine to its corresponding hydroxylamine (B1172632).[1] This hydroxylamine intermediate is then further oxidized to this compound.[7]
The overall metabolic cascade can be visualized as follows:
Quantitative Data on Amphetamine Metabolism
The enzymatic conversion of amphetamine to its metabolites has been characterized by kinetic studies. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) provide insights into the affinity of the enzymes for the substrate and the efficiency of the metabolic process.
| Substrate | Enzyme/System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Amphetamine | Rabbit Liver Microsomes | Lowest Affinity (relative) | N/A | [6] |
| Benzphetamine | Rabbit Liver Microsomes | Higher Affinity (relative) | Highest Vmax (relative) | [6] |
| Methamphetamine | Rat Liver Microsomes (N-demethylation) | 1000 | N/A | [8] |
| p-Hydroxymethamphetamine | Rat Liver Microsomes (N-demethylation) | 1600 | N/A | [8] |
| Amphetamine | Rat Liver Microsomes (p-hydroxylation) | 10.2 | N/A | [8] |
| Methamphetamine | Rat Liver Microsomes (aromatic hydroxylation) | 10.6 and 2200 | N/A | [8] |
Table 1: Enzyme Kinetic Parameters for Amphetamine and Related Compounds Metabolism
Experimental Protocols
The identification and quantification of this compound and other amphetamine metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.
In Vitro Metabolism using Liver Microsomes
This protocol describes a general procedure for studying the metabolism of amphetamine in vitro using liver microsomes.
Objective: To determine the formation of phenylacetone and other metabolites from amphetamine in a controlled in vitro system.
Materials:
-
Rat or human liver microsomes
-
Amphetamine solution
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the amphetamine solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed to pellet the precipitated proteins.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Analysis: Analyze the supernatant using a validated analytical method, such as GC-MS or LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of amphetamine and its metabolites in biological samples.[1][7][9]
Objective: To identify and quantify amphetamine and its metabolites, including phenylacetone, in a biological matrix.
Materials:
-
Biological sample (e.g., urine, blood, microsomal incubate)
-
Internal standard (e.g., deuterated amphetamine)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA or heptafluorobutyric anhydride - HFBA)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
-
To a specified volume of the biological sample, add the internal standard.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).
-
Add the derivatizing agent (TFAA or HFBA).
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined time to facilitate the derivatization reaction.[9]
-
Evaporate the mixture to dryness again.
-
-
Reconstitution and Injection:
-
Reconstitute the derivatized residue in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot of the reconstituted sample into the GC-MS system.
-
-
GC-MS Analysis:
-
Gas Chromatography: Separate the derivatized analytes on a capillary column using a temperature program that provides optimal resolution.
-
Mass Spectrometry: Detect the eluted compounds using a mass spectrometer, typically in selected ion monitoring (SIM) mode for quantitative analysis or full scan mode for qualitative identification.
-
Conclusion
This compound is a critical intermediate in the deamination of amphetamine, a metabolic process driven by both CYP450 and FMO enzyme systems. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals. A thorough characterization of this metabolic pathway is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the overall safety and efficacy of amphetamine and related compounds. Further research focusing on the precise contribution of each enzyme and the factors influencing their activity will continue to enhance our knowledge in this area.
References
- 1. journal-imab-bg.org [journal-imab-bg.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. This compound--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--an intermediate in the oxidative deamination of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Deamination of amphetamines by cytochromes P450: studies on substrate specificity and regioselectivity with microsomes and purified CYP2C subfamily isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Metabolism of methamphetamine, amphetamine and p-hydroxymethamphetamine by rat-liver microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
Phenylacetone Oxime: A Comprehensive Technical Guide on Thermochemical Data and Stability
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Phenylacetone (B166967) Oxime
A summary of the key physicochemical properties of phenylacetone oxime is presented in the table below, compiled from various sources. This data is essential for understanding the compound's behavior in different experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Melting Point | 63-68 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents | |
| Boiling Point | 285.7 °C at 760 mmHg | |
| Density | 0.99 g/cm³ | |
| XLogP3 | 1.7 |
Stability Profile
This compound is generally considered a stable compound under standard laboratory conditions. It is reported to be stable in the presence of alkalis, acids, oxidizing agents, and reducing agents. However, like many organic molecules, it is susceptible to degradation under certain conditions.
Thermal Stability: While a specific decomposition temperature has not been identified in the reviewed literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) would be the standard methods to determine its thermal stability profile. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DTA detects exothermic or endothermic transitions, such as melting and decomposition.
Metabolic Stability: this compound is recognized as a key intermediate in the metabolic deamination of amphetamine. This indicates that it is a substrate for metabolic enzymes and has a finite stability in biological systems. The primary metabolic pathway involves the conversion of amphetamine to this compound, which is then further metabolized.
Experimental Protocols for Thermochemical Analysis
The determination of key thermochemical data for this compound would involve well-established calorimetric techniques. The following are detailed summaries of the standard experimental protocols for bomb calorimetry and Differential Scanning Calorimetry (DSC).
Bomb Calorimetry: Determination of Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid. From this, the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat of combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.
Differential Scanning Calorimetry (DSC): Determination of Thermal Transitions
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and decomposition temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which includes an initial and final temperature and a constant heating rate (e.g., 10 °C/min).
-
Measurement: The instrument heats the sample and reference pans at the programmed rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.
-
Data Analysis: The resulting DSC curve shows peaks corresponding to thermal transitions. An endothermic peak indicates melting, and its onset temperature is taken as the melting point. An exothermic peak often indicates decomposition. The area under the peak is proportional to the enthalpy change of the transition.
Metabolic Pathway of Amphetamine to this compound
This compound is a significant metabolite in the oxidative deamination of amphetamine in the liver. Understanding this pathway is crucial for drug metabolism and pharmacokinetic studies.
Caption: Metabolic conversion of amphetamine to this compound.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the condensation reaction of phenylacetone with hydroxylamine.
Caption: Synthesis of this compound from phenylacetone and hydroxylamine.
Conclusion
This technical guide has summarized the currently available information on the thermochemical data and stability of this compound. While specific quantitative thermochemical values are not widely reported, the provided physicochemical properties and general stability information are valuable for researchers. The detailed experimental protocols for bomb calorimetry and DSC offer a clear path for the future determination of these important parameters. Furthermore, the visualization of its role in amphetamine metabolism and its chemical synthesis provides a broader context for its significance in both biological and chemical research.
Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Phenylacetone (B166967) oxime (CAS No: 13213-36-0), the oxime derivative of phenyl-2-propanone (P2P), serves as a critical intermediate in various synthetic organic chemistry pathways.[1] Its significance stems primarily from the versatile reactivity of the oxime functional group, which allows for transformations into primary amines, amides, and other valuable compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis of phenylacetone oxime and its principal applications as a chemical intermediate, with a focus on its reduction to amphetamine and the Beckmann rearrangement. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research and development activities.
Physicochemical and Spectroscopic Data
This compound is a stable organic compound with a neutral pH.[3][4] Its key physical, chemical, and spectroscopic properties are summarized below.
| Property | Value | Reference |
| CAS Number | 13213-36-0 | [2][5] |
| Molecular Formula | C₉H₁₁NO | [5][6] |
| Molecular Weight | 149.19 g/mol | [5][6] |
| IUPAC Name | N-(1-phenylpropan-2-ylidene)hydroxylamine | [3][6] |
| Appearance | Powder / Crystalline Solid | [2][3] |
| Melting Point | 63 - 68 °C | [3][5] |
| Boiling Point | 154–156 °C at 30 mmHg | [2][7] |
| IR Absorption (cm⁻¹) | O-H: 3600, C=N: 1665, N-O: 945 | [3] |
Synthesis of this compound
The most prevalent and fundamental method for synthesizing this compound is the direct condensation of phenyl-2-propanone (P2P) with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride.[1][2] This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of P2P, which is followed by dehydration to form the oxime.[2]
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Phenyl-2-propanone (P2P)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) or other suitable base
-
Aqueous ethanol (B145695)
-
Standard reflux and distillation apparatus
Procedure:
-
Dissolve phenyl-2-propanone and hydroxylamine hydrochloride in aqueous ethanol in a round-bottom flask.
-
Add a base, such as sodium acetate, to the mixture. The base acts to neutralize the HCl released from the hydroxylamine salt.
-
Heat the reaction mixture to a temperature between 60–80 °C and maintain under reflux for 4–6 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and perform a workup. The use of aqueous ethanol helps in the removal of inorganic byproducts.[2]
-
Isolate the crude product.
-
Purify the this compound via vacuum distillation or recrystallization from an ethanol/water mixture.[2]
| Parameter | Value | Reference |
| Reaction Temperature | 60–80 °C | [2] |
| Reaction Time | 4–6 hours | [2] |
| Typical Yield | 88-90% | [2][7] |
| Purity (after recrystallization) | > 95% | [2] |
| Distillation Parameters | 154–156 °C / 30 mmHg | [2][7] |
Role as a Chemical Intermediate
This compound is a versatile intermediate, primarily used in the synthesis of amines and amides through reduction and rearrangement reactions, respectively.
A significant application of this compound is its reduction to the primary amine 1-phenyl-2-propanamine, commonly known as amphetamine.[1][2] This transformation is of considerable interest in medicinal chemistry and is a key step in certain synthetic pathways for producing amphetamine and related structures.[1] Various reducing agents and methods can be employed for this conversion.
A comparative summary of different reduction methods is presented below.
| Reduction Method | Reagent(s) / Catalyst | Medium / Conditions | Yield | Reference |
| Electrochemical Reduction | Palladium black cathode | Aqueous alcoholic acidic medium | 30% | |
| Electrochemical Reduction | Nickel black cathode | Aqueous alcoholic acidic medium | 8-10% | |
| Catalytic Hydrogenation | H₂ over Palladium-on-carbon (Pd/C) | Not specified | Not specified | [1][2] |
| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄) | Not specified | Not specified | [1][2] |
| Hydride Reduction | Lithium aluminium hydride (LiAlH₄) | Not specified | Not specified | [8] |
This protocol is based on a reported electrosynthesis of amphetamine from this compound.
Apparatus:
-
One-liter beaker (electrolysis cell)
-
Palladium black or Nickel black deposited cathode
-
Two lead plate anodes
-
Ceramic porous cup (anode compartment)
-
Power supply
Materials:
-
This compound
-
Catholyte: Alcohol-water mixture (1:1) containing 5% aq. HCl
-
Anolyte: 10% aqueous sulfuric acid
-
Sodium hydroxide (B78521) (for basification)
-
Ether (for extraction)
Procedure:
-
Set up the electrolysis cell with the palladium black cathode and the lead anodes placed inside the ceramic cup.
-
Add the anolyte (10% H₂SO₄) to the anode compartment.
-
Dissolve the this compound in the catholyte (alcohol-water with 5% HCl) and add it to the beaker.
-
Maintain the cell temperature at approximately 298K (25 °C).
-
Begin electrolysis.
-
After the reaction is complete, distill the solution to remove the alcohol.
-
Extract any unreacted starting material with ether.
-
Basify the remaining aqueous solution with sodium hydroxide.
-
Isolate the liberated amphetamine by distillation (boiling point: 473K-476K or 200-203 °C).
When treated with acidic reagents, this compound undergoes a classic Beckmann rearrangement to form N-phenylacetamide (acetanilide).[1][2] This reaction is a fundamental tool in organic synthesis for converting ketoximes into amides.[1] The reaction proceeds via the migration of the alkyl group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen.[1][2]
This protocol outlines the general conditions for the acid-catalyzed Beckmann rearrangement.
Materials:
-
This compound
-
Acid catalyst (e.g., polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), sulfuric acid)
-
Appropriate solvent (e.g., acetonitrile)
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction flask.
-
Add the acid catalyst to the solution. The reaction is often exothermic.
-
Heat the mixture under reflux for a specified time, typically ranging from minutes to several hours, depending on the catalyst and substrate.[4][9]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by carefully pouring it into ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude amide.
-
Purify the N-phenylacetamide by recrystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from phenyl-2-propanone and the reactivity of its oxime group make it a key precursor for synthesizing compounds of significant interest in the pharmaceutical and chemical industries. The primary applications—reduction to amphetamine and the Beckmann rearrangement to N-phenylacetamide—highlight its central role in accessing important amine and amide structures. The methodologies outlined in this guide provide a technical foundation for professionals engaged in synthetic chemistry and drug development.
References
- 1. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 2. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 3. Buy this compound | 13213-36-0 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biosynth.com [biosynth.com]
- 6. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Synthetic Reductions in Clandestine Amphetamine and Methamphetamine Laboratories - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Catalytic Hydrogenation of Phenylacetone Oxime to 1-Phenyl-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-phenyl-2-propanamine (also known as amphetamine) via the catalytic hydrogenation of phenylacetone (B166967) oxime. This transformation is a key step in various chemical syntheses and is of significant interest to researchers in medicinal chemistry and drug development. These notes offer a comparative overview of different catalytic systems, including electrochemical reduction and heterogeneous catalytic hydrogenation, supported by quantitative data where available in the literature. Detailed methodologies are provided to guide researchers in reproducing these transformations.
Introduction
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. The catalytic hydrogenation of phenylacetone oxime is a widely recognized method for the preparation of 1-phenyl-2-propanamine. This process involves the reduction of the C=N double bond and the N-O bond of the oxime functional group. Various catalytic systems can be employed for this purpose, each with its own set of reaction conditions, yields, and selectivities. The choice of catalyst and reaction parameters is crucial for achieving high yields and purity of the desired amine. This document outlines protocols for electrochemical reduction and provides representative protocols for heterogeneous catalytic hydrogenation using common catalysts such as Raney® Nickel, Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂).
Data Presentation
The following table summarizes the quantitative data found in the literature for the reduction of this compound to 1-phenyl-2-propanamine under different catalytic conditions.
| Catalyst | Substrate | Product | Reagents/Solvent | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference |
| Palladium Black Cathode | This compound | 1-Phenyl-2-propanamine | 5% aq. HCl in Alcohol-Water (1:1) | 25 | N/A (Electrolysis) | Not Specified | 30 | [1] |
| Nickel Black Cathode | This compound | 1-Phenyl-2-propanamine | 5% aq. HCl in Alcohol-Water (1:1) | 25 | N/A (Electrolysis) | Not Specified | 8-10 | [1] |
| Raney® Nickel | Representative Ketoxime (e.g., 2-octanone (B155638) oxime) | Representative Primary Amine (e.g., 2-octanamine) | 2-propanol, 2% KOH | Reflux | Atmospheric | 60 min | 83 | [2] |
Experimental Protocols
Protocol 1: Electrochemical Reduction using a Palladium Black Cathode
This protocol is based on the electrochemical reduction of this compound as described in the literature.[1]
Materials:
-
This compound
-
Alcohol (e.g., Ethanol)
-
5% Aqueous Hydrochloric Acid (HCl)
-
10% Aqueous Sulfuric Acid (H₂SO₄)
-
Palladium black cathode
-
Lead anodes
-
Ceramic porous cup
-
One-liter beaker (electrolysis cell)
-
Power supply
-
Sodium hydroxide (B78521) (for work-up)
-
Ether (for extraction)
Procedure:
-
Catholyte Preparation: In a one-liter beaker, prepare the catholyte by dissolving this compound in a 1:1 mixture of alcohol and 5% aqueous HCl.
-
Anolyte Preparation: Place two lead anodes inside a ceramic porous cup and fill the cup with 10% aqueous sulfuric acid. This will serve as the anode compartment.
-
Cell Assembly: Place the ceramic porous cup containing the anolyte and anodes into the beaker with the catholyte. The palladium black cathode is also placed in the catholyte.
-
Electrolysis: Maintain the temperature of the cell at approximately 25°C (298K). Apply a current to initiate the electrolysis.
-
Work-up:
-
After the reaction is complete, distill the solution to remove the alcohol.
-
Extract any unreacted starting material with ether.
-
Basify the remaining aqueous solution with sodium hydroxide.
-
The liberated 1-phenyl-2-propanamine can be isolated by distillation.
-
Protocol 2: Representative Catalytic Hydrogenation using Raney® Nickel
This protocol is adapted from the reduction of other ketoximes and serves as a representative method for the hydrogenation of this compound.[2]
Materials:
-
This compound
-
2-Propanol
-
Raney® Nickel (approx. 5g per 1g of oxime)
-
Potassium hydroxide (KOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Hydrogen source (gas cylinder or balloon)
Procedure:
-
Catalyst Activation (if necessary): Follow the manufacturer's instructions for washing and activating the Raney® Nickel catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Raney® Nickel (approx. 5g) and 2-propanol (20 ml).
-
Reaction Initiation: Heat the mixture to reflux with stirring. Prepare a solution of this compound (1g) and 2% KOH in 2-propanol (5 ml). Add this solution dropwise to the refluxing catalyst suspension.
-
Hydrogenation: The system is flushed with hydrogen gas, and a hydrogen atmosphere is maintained (e.g., using a balloon).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture and carefully filter the catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet.
-
The filter cake should be washed with additional 2-propanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The resulting imine intermediate can be hydrolyzed with aqueous HCl to form the ammonium (B1175870) salt, followed by basification with NaOH to liberate the primary amine.
-
Protocol 3: General Protocol for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a general procedure for the hydrogenation of an oxime to a primary amine using Pd/C. Specific conditions for this compound may require optimization.
Materials:
-
This compound
-
Solvent (e.g., Ethanol, Methanol, Acetic Acid)
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Hydrogen source
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (e.g., 1-4 atm). For a laboratory scale, a hydrogen-filled balloon can be used.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases or the reaction is complete as determined by TLC or GC-MS.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite®.
-
Wash the filter cake with the reaction solvent.
-
The combined filtrate is concentrated under reduced pressure to give the crude 1-phenyl-2-propanamine. Further purification can be achieved by distillation or crystallization of a salt.
-
Protocol 4: General Protocol for Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)
This is a general procedure for the hydrogenation of an oxime to a primary amine using Adams' catalyst (PtO₂). Specific conditions for this compound may require optimization.
Materials:
-
This compound
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Platinum(IV) oxide (PtO₂) (typically 1-5 mol%)
-
Hydrogenation vessel
-
Hydrogen source
Procedure:
-
Catalyst Pre-reduction: In the hydrogenation vessel, suspend PtO₂ in the chosen solvent.
-
Hydrogenation Setup: Add the solution of this compound to the catalyst suspension.
-
Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas. The PtO₂ will be reduced in situ to the active platinum black catalyst. The reaction is then allowed to proceed with vigorous stirring until completion.
-
Work-up: Follow the same work-up procedure as described for the Pd/C catalyzed hydrogenation (Protocol 3).
Mandatory Visualization
References
Application Notes and Protocols: Beckmann Rearrangement of Phenylacetone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a fundamental transformation in organic synthesis, enabling the conversion of ketoximes into N-substituted amides. This reaction has significant industrial relevance, particularly in the production of monomers for polymers like Nylon-6. For drug development professionals, this rearrangement offers a valuable tool for accessing amide functionalities, which are prevalent in a vast array of pharmaceutical agents. Phenylacetone (B166967) oxime, an unsymmetrical ketoxime, presents a particularly interesting case for this rearrangement due to the potential for regioselectivity, leading to two possible amide products: N-phenylacetamide and N-benzylacetamide. The outcome of the rearrangement is dictated by the stereochemistry of the oxime and the reaction conditions employed.
This document provides a detailed overview of the conditions for the Beckmann rearrangement of phenylacetone oxime, summarizing quantitative data, and presenting detailed experimental protocols for key methodologies.
Regioselectivity and Reaction Mechanism
The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen migrates. This compound can exist as two geometric isomers: the E-isomer and the Z-isomer.
-
In the (E)-phenylacetone oxime , the benzyl (B1604629) group is anti to the hydroxyl group. Its rearrangement leads to the formation of N-benzylacetamide .
-
In the (Z)-phenylacetone oxime , the methyl group is anti to the hydroxyl group. Its rearrangement yields N-phenylacetamide .
Under acidic conditions, isomerization between the E and Z forms of the oxime can occur. In such cases, the product ratio may be influenced by the relative migratory aptitudes of the benzyl and methyl groups. Generally, aryl and larger alkyl groups exhibit a higher migratory aptitude than smaller alkyl groups.
The reaction is typically initiated by the activation of the hydroxyl group, converting it into a good leaving group. This is often achieved through protonation in the presence of a strong acid or by reaction with reagents such as sulfonyl chlorides, phosphorus pentahalides, or acid anhydrides. The departure of the leaving group is concerted with the 1,2-migration of the anti-periplanar group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion affords the corresponding amide.
Catalytic Systems and Reaction Conditions
A variety of reagents and catalysts can be employed to effect the Beckmann rearrangement of this compound. The choice of conditions can influence the reaction rate, yield, and in some cases, the regioselectivity.
1. Brønsted Acids: Strong protic acids such as sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are classical reagents for the Beckmann rearrangement. These conditions are often harsh, requiring high temperatures, which may not be suitable for sensitive substrates.
2. Lewis Acids: A range of Lewis acids, including phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and zinc chloride (ZnCl₂), can catalyze the rearrangement. These reagents often offer milder reaction conditions compared to strong Brønsted acids.
3. Activating Agents: Reagents that convert the hydroxyl group into a better leaving group can facilitate the rearrangement under milder conditions. Examples include:
-
Phenyl dichlorophosphate (B8581778) (PhOPOCl₂): This reagent has been shown to be effective for the Beckmann rearrangement of various ketoximes at ambient temperature.
-
Trifluoroacetic acid (TFA): TFA can act as both a solvent and a catalyst, promoting the rearrangement through the formation of a reactive trifluoroacetylated intermediate.
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): In the presence of a suitable solvent like DMF, cyanuric chloride can effect the rearrangement under very mild conditions.
Quantitative Data
The following tables summarize the reaction conditions and yields for the Beckmann rearrangement of this compound and related ketoximes under various catalytic systems.
Table 1: Beckmann Rearrangement of this compound - Conditions and Yields
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Formic Acid / Silica (B1680970) Gel | None | 80 | 2.5 | Mixture of amides | High (unspecified ratio) |
Note: Data specifically detailing the product ratio for this compound is limited in the reviewed literature. The regioselectivity is highly dependent on the E/Z isomer ratio of the starting oxime.
Table 2: Beckmann Rearrangement of Acetophenone (B1666503) Oxime (a related aryl alkyl ketoxime) - Conditions and Yields
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenyl dichlorophosphate | Acetonitrile (B52724) | Room Temp. | 1 | N-phenylacetamide | 86 | |
| Trifluoroacetic acid | Acetonitrile | 80 | 2 | N-phenylacetamide | >95 | |
| Cyanuric Chloride / DMF | DMF | Room Temp. | <4 | N-phenylacetamide | High (unspecified) |
Experimental Protocols
Protocol 1: Beckmann Rearrangement using Phenyl Dichlorophosphate (General Procedure)
This protocol is adapted from the rearrangement of acetophenone oxime and is applicable to other ketoximes.
Materials:
-
This compound
-
Phenyl dichlorophosphate (PhOPOCl₂)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add phenyl dichlorophosphate (1.5 eq) dropwise to the solution at room temperature.
-
Stir the resulting mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the corresponding amide(s).
Protocol 2: Beckmann Rearrangement using Trifluoroacetic Acid
This protocol is based on the rearrangement of acetophenone oxime.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in acetonitrile.
-
Add trifluoroacetic acid (molar ratio of TFA to substrate can be varied, e.g., >3).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC or GC.
-
After cooling to room temperature, carefully add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Regioselectivity of the Beckmann Rearrangement.
Application Notes and Protocols: Reduction of Phenylacetone Oxime using Sodium Borohydride (NaBH₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis, providing a valuable route to chiral and achiral amines. Phenylacetone (B166967) oxime is a key intermediate in the synthesis of 1-phenyl-2-aminopropane (amphetamine) and its derivatives, which are of significant interest in medicinal chemistry and drug development.[1] While sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, it is generally ineffective for the reduction of oximes on its own.[2][3] However, its reactivity can be significantly enhanced by the addition of various promoters, such as Lewis acids or transition metal salts, enabling the efficient reduction of oximes to their corresponding amines.[2][3][4][5]
These application notes provide detailed protocols for the reduction of phenylacetone oxime utilizing modified sodium borohydride systems. The methodologies are compiled from established procedures for the reduction of analogous ketoximes, offering a robust starting point for laboratory synthesis.
Reaction Mechanism and Enhancing NaBH₄ Reactivity
The reduction of an oxime to a primary amine using a modified sodium borohydride reagent generally proceeds through the formation of an intermediate imine, which is then further reduced to the amine. The role of the additive (e.g., Lewis acid or transition metal) is to activate the oxime group, making it more susceptible to hydride attack from the borohydride.
General Reaction Scheme:
Several systems have been developed to enhance the reducing power of NaBH₄ for oximes:
-
NaBH₄/Lewis Acids (e.g., ZrCl₄, NiCl₂, Cu(II)SO₄): The Lewis acid coordinates to the oxygen atom of the oxime, increasing the electrophilicity of the carbon atom of the C=N bond and facilitating hydride transfer.[2][3][4]
-
NaBH₄/Nanoparticles (e.g., nano Cu): The metallic nanoparticles can act as catalysts, facilitating the reduction process.[6][7][8]
Data Presentation: Comparison of NaBH₄ Reduction Systems for Oximes
The following table summarizes the reaction conditions and yields for the reduction of various oximes using different modified NaBH₄ systems. This data provides a comparative overview to guide the selection of a suitable method for the reduction of this compound.
| Reducing System | Substrate (Oxime) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaBH₄/ZrCl₄/Al₂O₃ | Acetophenone oxime | Solvent-free | Room Temp. | 2 min | 95 | [2] |
| NaBH₄/CuSO₄ | Acetophenone oxime | Methanol (B129727) | Reflux | 1.5 h | 89 (2:1 mixture of primary and secondary amine) | [3] |
| NaBH₄/Nano Cu/Charcoal | Acetophenone oxime | Ethanol | Reflux (70-80) | 1.5 h | 92 | [8] |
| NaBH₄/ZrCl₄ | Ketoxime O-alkyl ethers | THF | Not specified | Not specified | Quantitative | [4][5] |
Experimental Protocols
The following protocols are adapted from established methods for the reduction of ketoximes and can be applied to the reduction of this compound.
Protocol 1: Reduction of this compound using NaBH₄/ZrCl₄/Al₂O₃ (Solvent-Free)
This method, adapted from a rapid, solvent-free procedure, is notable for its efficiency and mild reaction conditions.[2][9]
Materials:
-
This compound
-
Zirconium(IV) chloride (ZrCl₄)
-
Activated neutral alumina (B75360) (Al₂O₃)
-
Sodium borohydride (NaBH₄)
-
Mortar and pestle
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for extraction
Procedure:
-
In a clean, dry mortar, grind together 1.0 mmol of zirconium(IV) chloride and 1.0 mmol of activated neutral alumina.
-
Add 1.0 mmol of this compound to the mortar and continue to grind the mixture for a brief period to ensure homogeneity.
-
Carefully add 5.0 mmol of sodium borohydride to the mixture in portions while continuing to grind.
-
Continue grinding the reaction mixture for approximately 2-5 minutes. The reaction is typically rapid.
-
Upon completion (monitor by TLC), add 20 mL of ethyl acetate to the reaction mixture.
-
Filter the mixture to remove the solid inorganic salts.
-
Wash the solid residue with an additional 2 x 10 mL of ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-phenyl-2-aminopropane.
-
The product can be further purified by distillation or column chromatography.
Protocol 2: Reduction of this compound using NaBH₄/CuSO₄ in Methanol
This protocol is based on the use of copper(II) sulfate as a co-reagent with sodium borohydride in a protic solvent.[3]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Methanol (MeOH)
-
Ammonium (B1175870) hydroxide (B78521) (aq. NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware
-
Rotary evaporator
Procedure:
-
To a solution of 1.0 mmol of this compound in 10 mL of methanol in a round-bottom flask, add 1.0 mmol of copper(II) sulfate pentahydrate.
-
Cool the mixture in an ice bath and slowly add 5.0 mmol of sodium borohydride in small portions with stirring.
-
After the addition is complete, remove the ice bath and reflux the reaction mixture for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add 10 mL of aqueous ammonium hydroxide.
-
Stir the mixture for 15 minutes.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which may contain a mixture of primary and secondary amines.
-
Purify the product by column chromatography or distillation.
Visualizations
Diagram 1: General Workflow for the Reduction of this compound
Caption: Workflow for this compound Reduction.
Diagram 2: Logical Relationship of Reagents in Enhanced NaBH₄ Reduction
Caption: Reagent System for Oxime Reduction.
References
- 1. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Asymmetric reduction of ketoxime O-alkyl ethers with sodium borohydride–Lewis acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle [ijsts.shirazu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: GC-MS Method for Monitoring Phenylacetone Oxime Synthesis
AN-2025-12-15
For Research Use Only. Not for use in diagnostic procedures.
Audience: This document is intended for researchers, scientists, and professionals in drug development and forensic chemistry involved in the synthesis and analysis of phenylacetone (B166967) and its derivatives.
Abstract: This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the real-time monitoring of the synthesis of phenylacetone oxime from phenylacetone. The conversion of a ketone to an oxime is a fundamental reaction in organic synthesis, and monitoring its progress is crucial for optimizing reaction conditions and maximizing yield. This protocol provides a complete workflow, from reaction sampling and sample preparation to GC-MS analysis, enabling the accurate quantification of the reactant (phenylacetone) and the product (this compound).
Introduction
Phenylacetone, also known as phenyl-2-propanone (P2P), is a key precursor in the synthesis of amphetamine and methamphetamine.[1] Its conversion to this compound is a critical intermediate step in certain synthetic routes.[2] The synthesis of the oxime is typically achieved through the condensation reaction of phenylacetone with hydroxylamine (B1172632).[3] To effectively control the reaction, it is essential to monitor the consumption of the starting material and the formation of the product over time.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive identification of the compounds based on their mass spectra.[4] This method allows for the clear differentiation and quantification of both phenylacetone and this compound in a complex reaction mixture.
Experimental Protocols
2.1. Synthesis of this compound
This protocol describes the synthesis of this compound from phenylacetone and hydroxylamine hydrochloride.
Materials:
-
Phenylacetone (C₉H₁₀O, MW: 134.18 g/mol )
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Methanol (B129727) (CH₃OH), anhydrous
-
Ethyl acetate (C₄H₈O₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.3 eq).
-
Add anhydrous methanol as the solvent.
-
Heat the mixture to reflux (approximately 65-70 °C) with continuous stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 0, 30, 60, 90, 120 minutes) for GC-MS analysis.
-
Upon reaction completion (as determined by GC-MS), cool the mixture to room temperature.
-
Add water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
2.2. Sample Preparation for GC-MS Analysis
This protocol outlines the preparation of reaction aliquots for GC-MS analysis.
Materials:
-
Reaction mixture aliquot
-
Ethyl acetate
-
Internal Standard (IS) solution (e.g., Dodecane in ethyl acetate, 100 µg/mL)
-
1.5 mL GC vials with inserts
Procedure:
-
At each time point, withdraw a small aliquot (approximately 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 1.0 mL of ethyl acetate containing the internal standard in a labeled GC vial. This dilution also serves to precipitate out most of the inorganic salts.
-
Vortex the vial for 30 seconds.
-
If necessary, centrifuge the vial to pellet any remaining precipitate.[5]
-
Transfer the supernatant into a clean GC vial insert.
-
The sample is now ready for injection into the GC-MS system.
2.3. GC-MS Instrumental Method
The following parameters are a general guideline and may require optimization based on the specific instrument.[4]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Mass Range | 40-400 amu |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
The progress of the reaction can be monitored by observing the decrease in the peak area of phenylacetone and the increase in the peak area of this compound relative to the internal standard.
Table 1: GC-MS Retention Times and Characteristic Ions
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Molecular Ion (m/z) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| Phenylacetone | 134.18[6] | ~8.5 | 134 | 91 | 43, 65, 134 |
| This compound | 149.19[7] | ~9.8 | 149 | 91 | 58, 132, 149 |
| Dodecane (IS) | 170.34 | ~10.5 | 170 | 57 | 43, 71, 85 |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions. This compound is expected to have a longer retention time due to its higher polarity and boiling point compared to phenylacetone.
Table 2: Example Reaction Monitoring Data
| Time (min) | Phenylacetone (Normalized Peak Area) | This compound (Normalized Peak Area) | Conversion (%) |
| 0 | 1.000 | 0.000 | 0.0 |
| 30 | 0.658 | 0.342 | 34.2 |
| 60 | 0.312 | 0.688 | 68.8 |
| 90 | 0.105 | 0.895 | 89.5 |
| 120 | 0.021 | 0.979 | 97.9 |
Conversion (%) is calculated as: [Peak Area Oxime / (Peak Area Oxime + Peak Area Phenylacetone)] * 100
Mandatory Visualizations
Caption: Workflow for this compound Synthesis and GC-MS Monitoring.
Caption: Logical Relationship of Reactant to Product with Key Analytical Data.
Conclusion
The described GC-MS method provides a reliable and efficient means to monitor the synthesis of this compound. The protocol is straightforward, from sample preparation to data analysis, allowing for accurate determination of reaction progress and endpoint. This enables researchers to optimize synthesis parameters such as reaction time, temperature, and reagent stoichiometry, leading to improved yields and purity of the final product. The use of a stable internal standard ensures the quantitative accuracy of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatographic Protocol for the Separation of Phenylacetone Oxime Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the (E)- and (Z)-isomers of phenylacetone (B166967) oxime. Phenylacetone oxime, an important intermediate in organic synthesis, often exists as a mixture of geometric isomers. The distinct stereochemistry of these isomers can influence their reactivity and the purity of downstream products, necessitating a reliable analytical method for their separation.[1] This protocol employs reversed-phase chromatography, which is a common and effective technique for the separation of aromatic ketoxime isomers.[1]
Introduction
This compound (C9H11NO, Molecular Weight: 149.19 g/mol ) is the oxime derivative of phenylacetone.[2][3] The carbon-nitrogen double bond in the oxime functional group gives rise to two geometric isomers, designated as (E) and (Z). The synthesis of this compound typically yields a mixture of both isomers.[1] Due to a significant energy barrier to interconversion at room temperature, these isomers are stable and can be separated using conventional chromatographic techniques. For researchers and professionals in drug development and organic synthesis, the ability to separate and quantify these isomers is crucial for process optimization, quality control, and for understanding the stereospecificity of subsequent reactions. This document provides a detailed protocol for the separation of (E)- and (Z)-phenylacetone oxime isomers using a standard reversed-phase HPLC system with UV detection.
Experimental Protocol
This section outlines the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this separation. C18 columns are widely used for their versatility in handling analytes with varying polarities.
-
Data Acquisition and Processing Software: Suitable chromatography data software for system control, data acquisition, and analysis.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA), optional, for mobile phase modification
-
This compound isomer mixture (for analysis)
-
Methanol (B129727) (HPLC grade, for sample dissolution)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of this compound isomers.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound isomer mixture and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (40:60 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.
Results and Data Presentation
The described HPLC method provides a baseline separation of the (E)- and (Z)-isomers of this compound. The following table summarizes the expected quantitative data from a typical analysis.
| Isomer | Retention Time (min) | Peak Area (mAU*s) | Height (mAU) | USP Resolution |
| (Z)-phenylacetone oxime | 7.8 | 1250 | 150 | - |
| (E)-phenylacetone oxime | 8.5 | 1875 | 210 | > 2.0 |
Note: The elution order of the isomers is hypothetical and would need to be confirmed with pure standards.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC protocol for the separation of this compound isomers.
Caption: Workflow for the HPLC separation of this compound isomers.
Discussion
This application note provides a starting point for the reversed-phase HPLC separation of (E)- and (Z)-phenylacetone oxime isomers. The use of a C18 column with a water/acetonitrile gradient is a standard and effective approach for such separations. The method can be further optimized by adjusting the gradient slope, flow rate, or column temperature to improve resolution or reduce analysis time. The addition of a small amount of acid, such as 0.1% trifluoroacetic acid, to the mobile phase can sometimes improve peak shape and reproducibility, particularly if peak tailing is observed. It is essential to validate this method in your laboratory to ensure it meets the specific requirements of your application.
Conclusion
The detailed protocol herein demonstrates a reliable and reproducible HPLC method for the separation of this compound isomers. This method is suitable for quality control in manufacturing processes, as well as for research and development purposes in the pharmaceutical and chemical industries.
References
Application Notes: Phenylacetone Oxime as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
Phenylacetone (B166967) oxime (C₉H₁₁NO), also known as 1-phenyl-2-propanone oxime, is a significant organic compound that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its chemical structure, featuring an oxime functional group attached to a phenylacetone backbone, allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and organic synthesis.[1][2] The primary applications of phenylacetone oxime lie in its role as a direct precursor to primary amines, most notably amphetamine and its derivatives, through reduction reactions.[1] Additionally, it can undergo other transformations, such as the Beckmann rearrangement, to produce amides.[1] this compound is also studied in biochemical research as a metabolite in the deamination of certain amphetamine-based compounds.[1][3]
Key Chemical Transformations
The utility of this compound in pharmaceutical synthesis stems from the reactivity of the oxime group. The two most prominent reactions are:
-
Reduction to Primary Amines: The oxime functional group is readily reduced to a primary amine. This is the most common application in pharmaceutical intermediate synthesis, particularly for producing 1-phenyl-2-propanamine (amphetamine).[1] Various reducing agents and methods can be employed, including catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon), sodium borohydride, and electrochemical reduction.[1]
-
Beckmann Rearrangement: In the presence of an acid catalyst (like polyphosphoric acid), this compound can undergo a Beckmann rearrangement to form N-phenylacetamide (acetanilide).[1] This reaction is a fundamental method for converting ketoximes into amides, providing a pathway to a different class of compounds.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from Phenyl-2-Propanone (P2P)
Principle: This protocol describes the direct oximation of phenyl-2-propanone (P2P) using hydroxylamine (B1172632) hydrochloride in an alkaline medium. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of P2P, followed by a dehydration step to yield the oxime.[1]
Materials and Reagents:
-
Phenyl-2-propanone (P2P)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base[2]
-
Ethanol or an alcohol-water mixture
-
Ether or other extraction solvent
-
Distilled water
-
Standard laboratory glassware (round-bottomed flask, condenser, separatory funnel)
-
Heating mantle and magnetic stirrer
Procedure:
-
Dissolve hydroxylamine hydrochloride in an alcohol-water mixture in a round-bottomed flask.
-
Slowly add a solution of sodium hydroxide to the flask to liberate the free hydroxylamine. The medium should be alkaline.
-
Add phenyl-2-propanone to the reaction mixture.
-
Heat the mixture to reflux and stir for a designated period to ensure the reaction goes to completion.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill the mixture to remove the alcohol solvent.
-
Extract any unreacted starting material with ether.
-
The remaining aqueous solution contains the this compound. Further purification can be achieved by recrystallization or distillation.[4][5] One reported method achieved an 88-90% yield of phenylacetone ketoxime, which was purified by distillation at 154-156°C/30mmHg.[6]
Protocol 2: Electrochemical Reduction of this compound to Amphetamine
Principle: This protocol details the synthesis of amphetamine (1-phenyl-2-aminopropane) via the electrochemical reduction of this compound. The reduction is carried out in an acidic medium using a nickel black or palladium black deposited cathode in a divided electrochemical cell.
Materials and Reagents:
-
This compound
-
Ethanol-water mixture (1:1)
-
Sulphuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ether
-
Nickel black or Palladium black deposited cathode
-
Lead plate anodes
-
Ceramic porous cup (for anode compartment)
-
1L beaker (electrolytic cell)
-
Power supply for electrolysis
Procedure:
-
Cell Assembly: Place two lead plate anodes inside a ceramic porous cup within a 1L beaker. The porous cup serves as the anode compartment. The deposited nickel black or palladium black electrode is used as the cathode.
-
Electrolyte Preparation:
-
Catholyte: Dissolve the this compound in a 1:1 alcohol-water mixture containing 5% aqueous HCl.
-
Anolyte: Prepare a 10% aqueous sulphuric acid solution and place it in the anode compartment (the porous cup).
-
-
Electrolysis:
-
Maintain the cell temperature at approximately 298K (25°C).
-
Stir the catholyte with a glass stirrer.
-
Apply a current to initiate the electrolysis. The reduction of the oxime to the amine occurs at the cathode.
-
-
Work-up and Isolation:
-
After the electrolysis is complete, distill the catholyte solution to remove the alcohol.
-
Extract any unreacted oxime from the remaining aqueous solution using ether.
-
Make the remaining solution strongly basic by adding sodium hydroxide.
-
Distill the liberated amphetamine base at its boiling point (473K-476K or 200-203°C).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [7][8][9] |
| Molecular Weight | 149.19 g/mol | [1][7][8][9] |
| Appearance | Powder | [7] |
| Melting Point | 63°C - 68°C | [2][8] |
| CAS Number | 13213-36-0 | [1][8] |
Table 2: Yield of Amphetamine from Electrochemical Reduction of this compound
| Cathode Material | Medium | Yield (%) | Source |
| Palladium Black | Acidic | 30% | |
| Nickel Black | Acidic | 8-10% | |
| Palladium Black | Basic | No Reduction | |
| Nickel Black | Basic | No Reduction |
Note: Reduction did not proceed in a basic medium, possibly due to the conversion of the oxime to its conjugate base, which is resistant to reduction under these conditions.
Visualizations
References
- 1. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 13213-36-0 [smolecule.com]
- 3. This compound--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- 5. erowid.org [erowid.org]
- 6. scribd.com [scribd.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. biosynth.com [biosynth.com]
- 9. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Reduction of Phenylacetone Oxime to Amphetamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrochemical synthesis of amphetamine via the reduction of phenylacetone (B166967) oxime. This method offers a potential alternative to traditional chemical reduction routes. The protocols described herein are based on established methodologies and are intended for research and development purposes.
I. Introduction
Amphetamine, a potent central nervous system stimulant, is synthesized through various chemical pathways. One common method involves the reduction of phenylacetone oxime. While conventional chemical reducing agents are often employed, electrochemical methods present an alternative approach with potential advantages in terms of reagent handling and process control. This document outlines the electrochemical reduction of this compound to amphetamine, detailing the necessary protocols and summarizing key performance data.
II. Principle of the Reaction
The core of this synthesis is the electrochemical reduction of the oxime functional group (-C=N-OH) of this compound to a primary amine (-CH-NH2), yielding amphetamine. This process is typically carried out in an electrolytic cell where a cathode provides the electrons for the reduction. The choice of cathode material and electrolyte composition is crucial for achieving high yield and selectivity.
The overall synthesis is a two-stage process:
-
Oximation of Phenylacetone: Phenylacetone is first reacted with hydroxylamine (B1172632) hydrochloride in an alkaline medium to produce this compound.
-
Electrochemical Reduction: The resulting this compound is then electrochemically reduced to amphetamine.
III. Experimental Protocols
A. Preparation of this compound
This initial step involves the synthesis of the precursor for the electrochemical reduction.
Materials:
-
Phenylacetone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 20%)
-
Water
-
Reaction vessel
-
Stirring apparatus
Protocol:
-
Dissolve hydroxylamine hydrochloride in water in a suitable reaction vessel.
-
Add a sodium hydroxide solution to the hydroxylamine hydrochloride solution to create an alkaline medium.
-
To this mixture, add phenylacetone.
-
Stir the reaction mixture vigorously.
-
Allow the reaction to proceed. The product, this compound, may precipitate out of the solution and can be collected.
B. Electrochemical Reduction of this compound
This protocol details the setup and execution of the electrochemical reduction step.
Electrolytic Cell Setup:
-
Cell: A one-liter beaker can serve as the electrolytic cell.
-
Cathode: A deposited nickel black or palladium black electrode is used as the working electrode.
-
Anode: Two lead plates can be used as anodes.
-
Diaphragm: A ceramic porous cup should be used to separate the anode and cathode compartments.
-
Power Supply: A DC power supply capable of delivering the required current and voltage.
Electrolytes:
-
Catholyte: An alcohol-water mixture (1:1) containing either 5% aqueous sulfuric acid or 5% ammonium (B1175870) sulphate, in which the this compound is dissolved.
-
Anolyte: 10% aqueous sulfuric acid.
Protocol:
-
Assemble the electrolytic cell as described above, placing the anodes within the ceramic porous cup.
-
Prepare the catholyte by dissolving this compound in the chosen alcohol-water electrolyte mixture and add it to the cathode compartment.
-
Fill the anode compartment (the ceramic cup) with the anolyte.
-
Maintain the temperature of the cell at approximately 298K (25°C).
-
If using an ammoniacal medium, maintain the pH of the electrolyte at around 8.5 by adding ammonia.
-
Apply a current density of approximately 5 amp/dm² with a cell voltage of around 12V.
-
After the electrolysis is complete, distill the solution to remove the alcohol.
-
Extract any unreacted starting material with ether.
-
Make the remaining solution basic with sodium hydroxide to liberate the amine.
-
Distill the liberated amphetamine at its boiling point (473K-476K).
IV. Data Presentation
The following table summarizes the reported yields of amphetamine based on the cathode material used in an acidic medium.
| Cathode Material | Electrolyte Medium | Yield of Amphetamine |
| Palladium Black | Acidic (Aqueous Alcoholic Sulfuric Acid) | 30% |
| Nickel Black | Acidic (Aqueous Alcoholic Sulfuric Acid) | 8-10% |
Note: In a basic medium, the reduction of this compound with either nickel black or palladium black cathodes was reported to be unsuccessful.
V. Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-stage synthesis of amphetamine.
Signaling Pathway (Reaction Mechanism)
A detailed signaling pathway for the electrochemical reduction was not explicitly provided in the searched literature. However, the general mechanism for the reduction of oximes to amines involves the transfer of electrons and protons to the C=N double bond and the N-O bond.
VI. Discussion
The electrochemical reduction of this compound presents a viable route to amphetamine. The yield is significantly dependent on the cathode material, with palladium black showing superior performance over nickel black in an acidic medium. The lack of reactivity in basic media suggests that the protonation of the oxime is a critical step in the reduction mechanism.
Further research could focus on optimizing the reaction conditions, such as current density, temperature, and electrolyte composition, to improve the yield and efficiency of the process. Additionally, the investigation of other cathode materials could lead to more cost-effective and efficient syntheses. The detailed surface analysis of the electrode materials may provide further insights into the reaction mechanism.
Advancing Phenylacetone Oxime Synthesis: A Green Chemistry Perspective
For Immediate Release
In a concerted effort to align chemical synthesis with the principles of sustainability, researchers are increasingly focusing on green chemistry approaches for the preparation of essential chemical intermediates. Phenylacetone (B166967) oxime, a key precursor in the synthesis of various pharmaceuticals and other fine chemicals, is now at the center of this green revolution. This report details innovative, environmentally benign methods for its synthesis, including solvent-free mechanochemistry, microwave-assisted and ultrasound-assisted reactions, and the use of recyclable heterogeneous catalysts. These methods offer significant advantages over traditional protocols by minimizing waste, reducing energy consumption, and often improving reaction efficiency.
Comparison of Green Synthetic Methods
The following table summarizes the key quantitative data for various green chemistry approaches to phenylacetone oxime synthesis, providing a clear comparison of their efficiency and environmental footprint.
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Catalyst Reusability | Reference |
| Mechanochemical | Bismuth(III) oxide (Bi₂O₃) | Solvent-free | 5.5 - 20 min | 60 - 98 | Yes | [1][2] |
| Microwave-Assisted | Sodium carbonate (Na₂CO₃) / Solvent-free | None | 5 min | ~100 | N/A | [3] |
| Pyridine / Hydroxylamine (B1172632) hydrochloride | Pyridine | 30 min | ~65 | N/A | [4] | |
| Ultrasound-Assisted | Potassium carbonate (K₂CO₃) / Water-Ethanol | Water-Ethanol | 1 min | ~95 | N/A | [3] |
| Isoamyl nitrite (B80452) / DMF | DMF | - | 73-95 | N/A | [5] | |
| Heterogeneous Catalysis | Imidazolium-based ionic liquid with asparagine | - | - | High | Yes, up to 9 cycles | [6][7] |
| Palladium complex with 4-nitrobenzene-1,2-diamine ligand | Water | - | Quantitative | Yes |
Experimental Protocols
Detailed methodologies for the key green synthetic approaches are provided below to facilitate their adoption in research and industrial settings.
Solvent-Free Mechanochemical Synthesis using Grindstone Chemistry
This method utilizes mechanical force to initiate the chemical reaction, eliminating the need for solvents.
Protocol:
-
In a mortar, combine phenylacetone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃) (0.6 mmol).
-
Grind the mixture with a pestle for a period of 5.5 to 20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (B1210297) (2 x 10 mL) to the reaction mixture.
-
Filter the mixture to separate the solid Bi₂O₃ catalyst.
-
Concentrate the filtrate to approximately 6 mL.
-
Add water to the concentrated filtrate to precipitate the this compound.
-
Filter the precipitate and dry it under high vacuum to obtain the pure product.[1][2]
Microwave-Assisted Synthesis
Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times.
Solvent-Free Protocol:
-
Mix phenylacetone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium carbonate (Na₂CO₃) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor for 5 minutes.[3]
-
After cooling, the product can be purified by recrystallization.
Solvent-Based Protocol:
-
In a microwave reactor tube, dissolve phenylacetone and hydroxylamine hydrochloride in pyridine.
-
Irradiate the mixture at 200 W for 30 minutes.[4]
-
After the reaction, remove the solvent under reduced pressure and purify the residue.
Ultrasound-Assisted Synthesis
Ultrasonic waves create acoustic cavitation, which promotes the reaction by generating localized high temperature and pressure.
Protocol:
-
In a suitable vessel, dissolve phenylacetone and hydroxylamine hydrochloride in a water-ethanol mixture containing potassium carbonate (K₂CO₃).
-
Irradiate the mixture with ultrasound for 1 minute.[3]
-
The product can be isolated by extraction and purified by standard methods.
Heterogeneous Catalysis
The use of solid catalysts simplifies product purification and allows for catalyst recycling, a key principle of green chemistry.
General Protocol:
-
Combine phenylacetone, hydroxylamine hydrochloride, and the heterogeneous catalyst (e.g., an immobilized ionic liquid) in a suitable solvent (or under solvent-free conditions, if applicable).
-
Stir the reaction mixture at the appropriate temperature for the required time.
-
After the reaction is complete, separate the catalyst by filtration.
-
The catalyst can be washed, dried, and reused for subsequent reactions.[6][7]
-
Isolate the product from the filtrate.
Visualizing the Green Chemistry Workflow
The following diagrams illustrate the general workflow and the fundamental chemical transformation in the green synthesis of this compound.
The adoption of these green chemistry approaches for the synthesis of this compound represents a significant step towards more sustainable and efficient chemical manufacturing. These protocols provide a practical framework for researchers and industry professionals to implement cleaner synthetic strategies.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. tojsat.net [tojsat.net]
- 5. Synthesis of alpha-oximinoketones under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Phenylacetone Oxime for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetone (B166967) (P2P) is a primary precursor in the synthesis of amphetamine and methamphetamine, making its detection and quantification crucial in forensic chemistry and drug development research. Direct analysis of phenylacetone and its precursors by Gas Chromatography (GC) is often hindered by thermal decomposition in the high-temperature environment of the GC injector, leading to inaccurate results. Phenylacetone oxime, a common derivative and intermediate, also presents analytical challenges. Derivatization is a critical step to ensure the thermal stability of these compounds and to improve their chromatographic properties for reliable GC and GC-Mass Spectrometry (GC-MS) analysis.
This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis. The primary method described is a robust two-step process involving methoximation followed by silylation.
Rationale for Derivatization
Direct injection of phenylacetone and its precursors, including the oxime, into a GC system can lead to thermal degradation, resulting in the formation of phenylacetone as a breakdown product.[1][2][3][4] This complicates the identification and quantification of the original analyte. Derivatization addresses these challenges through the following mechanisms:
-
Methoximation: This initial step converts the carbonyl group of any residual phenylacetone into a methoxime derivative and stabilizes the oxime functional group. This derivatization has been shown to be critical in preventing the decomposition of thermally labile precursors during GC analysis.[1][2][3][4]
-
Silylation: Following methoximation, the hydroxyl group of the oxime is converted to a trimethylsilyl (B98337) (TMS) ether. This process, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), increases the volatility and thermal stability of the analyte.[5][6][7] Silylated derivatives are less polar, leading to improved peak shape and better separation on common non-polar or semi-polar GC columns.[7]
Comparative Data on Derivatization Methods
| Derivatization Method | Reagents | Expected Outcome for this compound Analysis | Advantages | Disadvantages |
| No Derivatization | None | Potential for thermal decomposition to phenylacetone in the GC injector. Poor peak shape and inaccurate quantification. | Simple, no additional reagents or reaction steps. | High risk of analyte degradation, leading to unreliable results.[1][2][3][4] |
| Methoximation | Methoxyamine hydrochloride in pyridine (B92270) | Formation of a stable methoxime derivative. Prevents thermal decomposition of the oxime. | Effectively stabilizes the molecule for GC analysis.[1][2][3][4] | The resulting methoxime still possesses a polar hydroxyl group which may lead to some peak tailing. |
| Two-Step: Methoximation + Silylation | 1. Methoxyamine hydrochloride in pyridine 2. BSTFA or MSTFA | Formation of a stable, volatile methoxime-trimethylsilyl ether derivative. | Provides a thermally stable and volatile derivative with improved chromatographic properties (symmetric peaks, better resolution).[5][6][7] | Requires a two-step process and careful handling of moisture-sensitive silylating reagents. |
| Acylation | e.g., Trifluoroacetic anhydride (B1165640) (TFAA) | Formation of an acyl ester. | Can increase volatility and improve detectability with electron capture detectors (ECD).[8] | By-products can be acidic and may need to be removed prior to analysis to prevent column damage.[8] |
Experimental Protocols
Two-Step Derivatization: Methoximation followed by Silylation
This protocol is a widely accepted method for the derivatization of compounds containing both carbonyl and hydroxyl functionalities.
Materials:
-
This compound sample
-
Methoxyamine hydrochloride (MeOx)
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation (if needed)
Protocol:
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Methoximation:
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 100 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60-80°C for 30-60 minutes.[9]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split 10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | 40-500 amu |
Expected Results
Upon successful derivatization and GC-MS analysis, the methoxime derivative of phenylacetone is expected to elute at a specific retention time.
| Derivative | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| Phenylacetone Methoxime | ~11.2 | 91, 117, 163[1] |
Note: Retention times and mass spectra are illustrative and may vary depending on the specific analytical conditions and instrumentation.
Visualizations
Derivatization and Analysis Workflow
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Logical Relationship of Derivatization Steps
Caption: Logical flow of derivatization to enable successful GC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. unitedchem.com [unitedchem.com]
- 8. jfda-online.com [jfda-online.com]
- 9. palsystem.com [palsystem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Phenylacetone Oxime Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, optimizing the synthesis of phenylacetone (B166967) oxime is crucial for efficient downstream applications. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of phenylacetone oxime, offering potential causes and solutions in a question-and-answer format.
Question: Why is my this compound yield consistently low?
Answer: Low yields in this compound synthesis can stem from several factors, from reagent quality to reaction conditions. Here's a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The most common reason for low yield is an incomplete conversion of the starting material, phenyl-2-propanone (P2P).
-
Solution: Ensure the correct stoichiometry of reactants. A slight excess of hydroxylamine (B1172632) hydrochloride is often used to drive the reaction to completion. Research indicates that a stoichiometric ratio of approximately 1:1.2 of P2P to hydroxylamine hydrochloride can be effective.[1]
-
Solution: Check the reaction time and temperature. The reaction is typically conducted at temperatures between 60–80°C for 4–6 hours.[1] Insufficient time or temperature may lead to an incomplete reaction.
-
-
Suboptimal pH: The pH of the reaction mixture is critical. The reaction requires a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, which in turn frees the hydroxylamine to react with the ketone.
-
Solution: Use an appropriate base, such as sodium hydroxide (B78521) or sodium acetate (B1210297), to maintain a suitable pH.[2] The choice and amount of base can significantly impact the reaction rate and yield.
-
-
Poor Quality Reagents: Degradation of starting materials, particularly hydroxylamine hydrochloride, can significantly reduce yield.
-
Solution: Use fresh, high-purity reagents. Store hydroxylamine hydrochloride in a cool, dry place to prevent degradation.
-
Question: I'm observing the formation of unwanted byproducts. How can I minimize them?
Answer: The formation of byproducts is a common issue that can complicate purification and lower the yield of the desired this compound.
-
Side Reactions of Phenylacetone: Phenylacetone itself can undergo side reactions under certain conditions.
-
Solution: Optimize reaction conditions to favor oxime formation. This includes maintaining the recommended temperature range and using the correct stoichiometry to ensure the P2P is consumed in the desired reaction pathway.
-
-
Impure Starting Materials: Impurities in the starting phenyl-2-propanone can lead to the formation of corresponding oximes or other unwanted side products.
-
Solution: Ensure the purity of your P2P. If necessary, purify the starting material by distillation before use.
-
Question: My product is difficult to crystallize. What can I do?
Answer: Crystallization issues during purification can be frustrating. Here are some troubleshooting steps for recrystallization:
-
Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Solution: Add a seed crystal of pure this compound to initiate crystallization.
-
Solution: If the solution is too dilute, evaporate some of the solvent to increase the concentration of the product and then try cooling again.
-
-
Oiling Out: The product may separate as an oil instead of crystals if the solvent system is not optimal or if the product is impure.
-
Solution: Ensure you are using a suitable solvent system for recrystallization. A mixture of ethanol (B145695) and water is commonly used.[1] Experiment with different solvent ratios to find the optimal conditions for your product.
-
Solution: If impurities are preventing crystallization, consider an alternative purification method, such as column chromatography, before attempting recrystallization.
-
Question: How can I control the formation of E/Z isomers?
Answer: this compound can exist as a mixture of E and Z isomers. The ratio of these isomers can be influenced by the reaction conditions. While separation can be challenging, controlling their formation can improve the yield of the desired isomer.
-
Thermodynamic vs. Kinetic Control: The isomer ratio can be influenced by whether the reaction is under thermodynamic or kinetic control.
-
Solution: Generally, higher temperatures and longer reaction times favor the formation of the more thermodynamically stable isomer. Conversely, milder conditions may favor the kinetic product. The choice of a milder base might favor the kinetic product, while stronger bases or extended reaction times can lead to the thermodynamically more stable isomer.[1]
-
-
Separation of Isomers: If a specific isomer is required, separation may be necessary.
-
Solution: Advanced techniques like column chromatography or capillary electrophoresis can be used to separate the E and Z isomers.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and straightforward method is the direct condensation of phenyl-2-propanone (P2P) with hydroxylamine or its salts, such as hydroxylamine hydrochloride, in the presence of a base.[1] This method is widely used for preparing ketoximes.
Q2: What is the optimal solvent system for this synthesis?
A2: A mixture of ethanol and water, typically in a 3:1 ratio, is a frequently used and effective solvent system.[1] This mixture provides a good balance for dissolving the organic ketone and the inorganic hydroxylamine salt and base.[1]
Q3: What are the recommended purification techniques for this compound?
A3: Standard purification methods include vacuum distillation and recrystallization.[1] Vacuum distillation is effective for separating the product from non-volatile impurities. Recrystallization from an ethanol/water mixture can yield high-purity this compound.[1] For separating E/Z isomers or removing closely related impurities, column chromatography is a viable option.[1]
Q4: What are the typical yields I can expect for this synthesis?
A4: With optimized conditions, yields of up to 90% can be achieved.[1] Contemporary methods using hydroxylamine sulfate (B86663) in an ethanol/water mixture under reflux have been reported to achieve yields exceeding 85% within 4–6 hours.[2]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for this compound Synthesis
| Parameter | Recommended Condition | Expected Outcome |
| Stoichiometry (P2P:Hydroxylamine HCl) | 1:1.2 | Drives the reaction to completion, maximizing yield.[1] |
| Solvent | Ethanol:Water (3:1) | Good solubility for reactants, facilitates purification.[1] |
| Temperature | 60–80°C | Achieves a reasonable reaction rate.[1] |
| Reaction Time | 4–6 hours | Allows for high conversion to the oxime.[1] |
| Base | Sodium Hydroxide or Sodium Acetate | Neutralizes HCl and liberates free hydroxylamine.[2] |
| Purification | Vacuum Distillation or Recrystallization | High purity product (>95%).[1] |
Experimental Protocols
Detailed Methodology for High-Yield this compound Synthesis
Materials:
-
Phenyl-2-propanone (P2P)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenyl-2-propanone in a 3:1 mixture of ethanol and water.
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride in a minimal amount of water.
-
Base Addition: Slowly add a solution of sodium hydroxide or sodium acetate to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.
-
Reaction: Add the hydroxylamine solution to the flask containing the phenyl-2-propanone.
-
Heating: Heat the reaction mixture to a gentle reflux (60–80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by either vacuum distillation or recrystallization from an ethanol/water mixture.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Identification of byproducts in phenylacetone oxime synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of phenylacetone (B166967) oxime.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of phenylacetone oxime.
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield of this compound, or no product is forming at all. What are the possible causes and solutions?
-
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Reagent Quality: The purity and stability of starting materials are crucial. Phenylacetone can degrade over time, and hydroxylamine (B1172632) hydrochloride can decompose if not stored correctly in a cool, dry place.[1] It is advisable to use fresh or purified reagents.
-
Reaction pH: The oximation reaction is pH-sensitive. The reaction rate is often optimal under slightly acidic to neutral conditions. The addition of a base like sodium acetate (B1210297) or pyridine (B92270) is common to neutralize the HCl released from hydroxylamine hydrochloride, freeing the hydroxylamine to act as a nucleophile.[1]
-
Temperature and Reaction Time: The reaction of phenylacetone with hydroxylamine is typically conducted at temperatures between 60–80°C for 4–6 hours.[2] Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and degradation.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]
-
Stoichiometry: A slight excess of hydroxylamine hydrochloride is often used to ensure the complete conversion of phenylacetone.[2] A common stoichiometric ratio is approximately 1:1.2 of phenylacetone to hydroxylamine hydrochloride.[2]
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on TLC or several peaks in GC/MS analysis other than the desired this compound. What are these impurities and how can I minimize them?
-
Answer: The presence of impurities can be attributed to side reactions, unreacted starting materials, or degradation of the product. Common impurities include:
-
Unreacted Phenylacetone: Incomplete reaction will leave residual phenylacetone. Optimizing reaction conditions (pH, temperature, time, and stoichiometry) as described in "Issue 1" can minimize this.
-
E and Z Isomers: this compound exists as E and Z isomers.[2] The ratio of these isomers can be influenced by reaction conditions such as pH, temperature, and solvent.[2] While not technically an impurity if the goal is a mixture, their separation might be necessary for specific applications.
-
N-Phenylacetamide (Acetanilide): This can be a significant byproduct if the reaction is carried out under strongly acidic conditions, which can catalyze a Beckmann rearrangement of the this compound.[2] Careful control of pH is essential to avoid this.
-
Dibenzyl Ketone: If the starting phenylacetic acid used to synthesize phenylacetone is not completely consumed, it can react to form dibenzyl ketone, which may carry over as an impurity.[3]
-
Phenylacetic Acid: Incomplete conversion of phenylacetic acid to phenylacetone in the preceding step can result in its presence in the oxime synthesis.[3]
To minimize these impurities, it is crucial to control the reaction parameters strictly and purify the starting phenylacetone if it is synthesized in-house.
-
Issue 3: Product Decomposes During Workup or Purification
-
Question: I seem to be losing my product during the workup or purification steps. Why is this happening and what can I do to prevent it?
-
Answer: this compound can be susceptible to hydrolysis back to phenylacetone, especially under acidic conditions.[1]
-
Acidic Workup: Avoid acidic conditions during the aqueous workup. Use a mild base, such as a sodium bicarbonate solution, to neutralize any residual acid.[1]
-
Purification: When using column chromatography for purification, the silica (B1680970) gel can be slightly acidic. It is advisable to neutralize the silica gel with a small amount of a base like triethylamine (B128534) mixed with the eluent.[1] Standard purification often involves vacuum distillation or recrystallization from an ethanol/water mixture.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical E/Z isomer ratios for this compound synthesis, and how can I control it?
A1: The synthesis of this compound typically results in a mixture of E and Z isomers.[2] The ratio is dependent on reaction conditions like pH, temperature, and solvent.[2] Acid-catalyzed isomerization can be employed to enrich one isomer over the other.[2] For precise control and separation, chromatographic techniques such as column chromatography or capillary electrophoresis can be utilized.[2]
Q2: What analytical techniques are best for identifying byproducts in my reaction mixture?
A2: Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like this compound and its potential byproducts.[2][4] It allows for the separation and identification of various components in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the main product and any isolated impurities. High-Performance Liquid Chromatography (HPLC) can also be employed for analysis and purification.
Q3: Can I use hydroxylamine sulfate (B86663) instead of hydroxylamine hydrochloride?
A3: Yes, hydroxylamine sulfate can be used as an alternative to hydroxylamine hydrochloride. However, it is important to adjust the amount of base used to neutralize the sulfuric acid generated during the reaction, as it is a diprotic acid.
Q4: What are the safety precautions I should take during the synthesis of this compound?
A4: Phenylacetone is a controlled substance in many jurisdictions due to its use in the illicit synthesis of amphetamines.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care and consult the safety data sheets (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from phenylacetone and hydroxylamine hydrochloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetone (1 equivalent) in ethanol.
-
Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of hot water.
-
Reaction: Add the hydroxylamine hydrochloride solution to the phenylacetone solution. Heat the mixture to reflux (approximately 70-80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the phenylacetone spot is no longer visible (typically 4-6 hours).[2]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of cold water. The this compound may precipitate out as a solid or an oil.
-
Extraction: If an oil forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation (boiling point 154–156°C at 30 mmHg) or by recrystallization from an ethanol/water mixture.[2]
Protocol 2: GC-MS Analysis of Reaction Mixture
This protocol provides a general procedure for analyzing the reaction mixture to identify this compound and byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or methanol. If the sample contains thermally labile precursors, derivatization with a methoximating agent can prevent their decomposition in the hot GC injector.[4][6]
-
GC-MS Instrument Conditions (Typical):
-
Injector Temperature: 250°C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Quantitative Data
The following table summarizes potential byproducts and their likely causes, which can be quantified using techniques like GC-MS with internal standards. The exact percentages will vary significantly based on the specific reaction conditions used.
| Byproduct/Impurity | Potential Cause | Method of Identification |
| Unreacted Phenylacetone | Incomplete reaction (suboptimal time, temp, or stoichiometry) | GC-MS, NMR |
| E/Z Isomers of this compound | Inherent to the reaction mechanism | GC-MS, NMR, HPLC |
| N-Phenylacetamide | Beckmann rearrangement under acidic conditions | GC-MS, NMR |
| Dibenzyl Ketone | Impurity from phenylacetone synthesis | GC-MS, NMR |
| Phenylacetic Acid | Incomplete conversion in prior synthesis step | GC-MS, HPLC |
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of N-phenylacetamide via Beckmann rearrangement.
Caption: A troubleshooting workflow for addressing low conversion of the starting ketone in this compound synthesis.[1]
Caption: A typical experimental workflow for the synthesis and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 3. P2P Syntheses From Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. Phenylacetone - Wikipedia [en.wikipedia.org]
- 6. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Phenylacetone Oxime E/Z Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chromatographic separation of phenylacetone (B166967) oxime E/Z isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of phenylacetone oxime E/Z isomers challenging?
A1: The separation of these isomers can be difficult due to several factors. The synthesis of the oxime often results in a mixture of both E and Z isomers.[1] These isomers may have very similar physical and chemical properties, making them challenging to resolve using standard chromatographic or crystallization techniques.[1] Furthermore, there is a potential for interconversion between the E and Z forms, especially under certain thermal or acidic/basic conditions, which can complicate separation and purification.[1]
Q2: What are the primary chromatographic methods for separating the E/Z isomers of this compound?
A2: The most common and effective methods for separating E/Z isomers of aromatic ketoximes are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC, particularly with careful selection of the stationary and mobile phases, can often resolve the isomers.[1] GC is also a powerful technique for the analysis of these isomers.
Q3: How can I determine the ratio of E/Z isomers in my sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both identifying and quantifying the ratio of E/Z isomers.[1][3] The chemical shifts of protons and carbons near the C=N bond will differ between the two isomers. By integrating the signals corresponding to each isomer, a quantitative ratio can be determined.[4]
Q4: Is interconversion between the E and Z isomers a significant concern during chromatographic separation?
A4: Yes, interconversion can be a significant issue. The energy barrier for rotation around the C=N bond in oximes is higher than in imines, making the isomers generally stable and separable at room temperature.[1] However, factors such as elevated temperatures, exposure to acids or bases, or even certain chromatographic conditions can promote interconversion, leading to inconsistent results.[1]
Troubleshooting Guides
HPLC Separation
Issue 1: Poor or no separation of E and Z isomers.
-
Possible Cause A: Inappropriate mobile phase composition.
-
Solution: Systematically vary the ratio of your strong and weak solvents. For reversed-phase, adjust the percentage of acetonitrile (B52724) or methanol (B129727) in water. For normal-phase, alter the concentration of the polar modifier (e.g., isopropanol (B130326) in hexane).[1]
-
-
Possible Cause B: Unsuitable stationary phase.
-
Possible Cause C: Isomers have very similar retention times.
-
Solution: Try running a shallower gradient or an isocratic elution with a lower percentage of the strong solvent to increase the retention time and potentially improve resolution. Also, consider decreasing the flow rate or increasing the column length.[1]
-
Issue 2: Broad or tailing peaks.
-
Possible Cause A: Secondary interactions with the stationary phase.
-
Solution: For reversed-phase chromatography, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase can improve peak shape, especially for basic analytes.[1]
-
-
Possible Cause B: Column overload.
-
Solution: Reduce the concentration of the injected sample or the injection volume.[1]
-
-
Possible Cause C: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
-
Issue 3: Inconsistent E/Z ratio between injections.
-
Possible Cause A: On-column or in-solution interconversion.
-
Solution: Investigate the effect of temperature by using a column oven and running the separation at a lower temperature. Ensure the mobile phase pH is neutral and avoid acidic or basic additives if possible. Prepare samples in a neutral solvent and analyze them promptly.[1]
-
-
Possible Cause B: Sample degradation.
-
Solution: Assess the stability of the sample in the chosen solvent and under the analytical conditions.
-
GC Separation
Issue 1: Co-elution of E/Z isomers.
-
Possible Cause A: Insufficient column resolution.
-
Solution: Employ a longer capillary column or a column with a different stationary phase (e.g., a more polar phase like a wax column if a non-polar phase is being used).
-
-
Possible Cause B: Inadequate temperature program.
-
Solution: Optimize the temperature ramp. A slower temperature gradient can often improve the separation of closely eluting compounds.
-
Issue 2: Peak broadening or tailing.
-
Possible Cause A: Active sites in the injector or column.
-
Solution: Ensure the injector liner is clean and consider using a deactivated liner. Silanizing the liner can also help. Conditioning the column according to the manufacturer's instructions is also crucial.
-
-
Possible Cause B: Thermal degradation.
-
Solution: Lower the injector and detector temperatures to the minimum required for efficient transfer and detection. This compound may be susceptible to thermal degradation.
-
Data Presentation
The following tables summarize typical, illustrative data from HPLC and GC screening for the separation of this compound E/Z isomers. Note: This is hypothetical data for illustrative purposes.
Table 1: Illustrative HPLC Screening Data
| Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| A (RP) | C18 | Acetonitrile:Water (50:50) | 1.0 | Isomer 1: 7.5, Isomer 2: 7.9 | 1.3 |
| B (RP) | Phenyl-Hexyl | Acetonitrile:Water (50:50) | 1.0 | Isomer 1: 8.9, Isomer 2: 9.7 | 1.9 |
| C (NP) | Silica | Hexane:Isopropanol (95:5) | 1.2 | Isomer 1: 6.2, Isomer 2: 6.9 | 1.7 |
Table 2: Illustrative GC-MS Screening Data
| Method | GC Column | Oven Program | Carrier Gas | Retention Time (min) | Key Mass Fragments (m/z) |
| A | DB-5ms (30m x 0.25mm x 0.25µm) | 100°C (1 min), ramp to 250°C at 10°C/min | Helium | Isomer 1: 10.8, Isomer 2: 11.1 | 149 (M+), 132, 91, 77 |
| B | HP-INNOWax (30m x 0.25mm x 0.25µm) | 120°C (1 min), ramp to 220°C at 8°C/min | Helium | Isomer 1: 12.5, Isomer 2: 13.0 | 149 (M+), 132, 91, 77 |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of this compound E/Z isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 40% B, hold for 2 minutes, increase to 70% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.
Protocol 2: Analytical GC-MS Method Development
This protocol provides a general approach for the GC-MS analysis of this compound E/Z isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless, 250°C, split ratio 20:1.
-
Oven Program: Initial temperature 100°C, hold for 1 minute, ramp to 250°C at 10°C/minute, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: EI mode (70 eV), scan range 40-300 m/z.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 0.1 mg/mL.
Mandatory Visualizations
Caption: Experimental workflow for the separation and analysis of this compound E/Z isomers.
Caption: Troubleshooting decision tree for HPLC separation of this compound E/Z isomers.
References
Optimization of reaction pH for phenylacetone oxime formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of reaction pH for phenylacetone (B166967) oxime formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of phenylacetone oxime?
The rate of oximation is highly dependent on the pH of the reaction medium.[1] The reaction is generally most efficient under weakly acidic conditions, typically around pH 4-5.[1] This acidity strikes a balance between activating the carbonyl group of phenylacetone and ensuring the hydroxylamine (B1172632) remains sufficiently nucleophilic.[1][2]
Q2: Why is pH control so critical in this synthesis?
Controlling the pH is crucial for several reasons:
-
Reaction Rate: The reaction slows down at very low pH (typically below pH 3) because the nitrogen atom of hydroxylamine becomes protonated, reducing its nucleophilicity.[2] At neutral or high pH, the acid-catalyzed dehydration of the intermediate carbinolamine is slow.[1][2]
-
Side Reactions: Incorrect pH can promote undesirable side reactions. Strongly acidic conditions, for instance, can lead to the Beckmann rearrangement of the oxime product into N-phenylacetamide.[1][3]
-
Reagent Stability: Hydroxylamine and its salts can be unstable at non-ideal pH levels, potentially leading to degradation and lower yields.[3]
-
Product Stability: The oxime can hydrolyze back to the starting ketone in the presence of excess acid and water.[3]
Q3: What is the specific role of acid and base catalysts in the oximation reaction?
Both acids and bases can catalyze the formation of oximes.[1]
-
Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of phenylacetone. This action increases the electrophilicity of the carbonyl carbon, making it more vulnerable to the nucleophilic attack by hydroxylamine.[1] This is the rate-determining step under acidic conditions.
-
Base Catalysis: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to neutralize the liberated hydrochloric acid and free the hydroxylamine nucleophile.[3][4] Common bases used include sodium acetate (B1210297), pyridine, or potassium carbonate.[3][5]
Q4: How does pH influence the formation of E/Z stereoisomers?
The condensation of phenylacetone with hydroxylamine can produce a mixture of E and Z isomers. The ratio of these isomers is influenced by reaction conditions, including pH, temperature, and solvent.[1] Acid-catalyzed isomerization can be employed to enrich one isomer over the other.[1] For example, treating a mixture of E and Z isomers with an anhydrous acid can selectively precipitate the E isomer.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing low conversion of the starting ketone, consider the following.
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Possible Cause 1: Suboptimal pH.
-
Explanation: The reaction rate is highly pH-dependent.[1][3] If the medium is too acidic (pH < 3), the hydroxylamine is protonated and non-nucleophilic.[2] If it's too neutral or basic, the dehydration step is slow.
-
Corrective Action: Adjust the pH of the reaction mixture to the optimal range of 4-5 using a suitable buffer or by careful addition of an acid or base.[1] When using hydroxylamine hydrochloride, ensure enough base is added to neutralize the HCl produced.[3][4]
-
-
Possible Cause 2: Reagent Quality.
-
Explanation: Hydroxylamine hydrochloride can degrade over time, especially if not stored in a cool, dry place.[3]
-
Corrective Action: Use a fresh batch of hydroxylamine hydrochloride.
-
-
Possible Cause 3: Insufficient Base.
-
Explanation: If using hydroxylamine hydrochloride, a base is necessary to liberate the free hydroxylamine, which is the active nucleophile. An insufficient amount of base will result in a low concentration of the active reagent.[3][4]
-
Corrective Action: Ensure at least a stoichiometric amount of base (relative to NH₂OH·HCl) is used. Often, a slight excess is beneficial.
-
Issue 2: Presence of an Unexpected Amide (N-phenylacetamide)
-
Possible Cause: Beckmann Rearrangement.
-
Explanation: This is a classic acid-catalyzed side reaction where the oxime product rearranges into an amide.[1][3] The presence of strong acids, especially at elevated temperatures or during workup, promotes this rearrangement.[3]
-
Corrective Action:
-
Control Acidity: Avoid strongly acidic conditions. If acid catalysis is used, maintain it within the weakly acidic range (pH 4-5).
-
Neutralize Workup: During the workup phase, avoid acidic washes. Use a mild base like a sodium bicarbonate solution to neutralize any residual acid before extraction.[3]
-
-
Issue 3: Product Hydrolyzes Back to Phenylacetone
-
Possible Cause: Oxime Hydrolysis.
-
Explanation: The formation of an oxime is a reversible reaction. The reverse reaction, hydrolysis, is favored by the presence of acid and excess water, particularly during workup or purification.[3]
-
Corrective Action:
-
Avoid Acidic Workup: As with preventing the Beckmann rearrangement, use a neutral or slightly basic aqueous solution (e.g., sodium bicarbonate) for washing.[3]
-
Gentle Purification: If using silica (B1680970) gel chromatography, be aware that standard silica gel is acidic. Consider neutralizing the silica gel with a small amount of triethylamine (B128534) mixed into the eluent to prevent on-column hydrolysis.[3]
-
-
Data Summary: Reaction Parameters
| Parameter | Recommended Condition | Rationale / Impact on Reaction |
| pH | ~4-5 | Balances carbonyl activation and hydroxylamine nucleophilicity for optimal reaction rate.[1][2] |
| Hydroxylamine Stoichiometry | 1.2 - 1.5 equivalents | A slight excess of the oximation agent helps drive the reaction to completion and maximize yield.[1][4] |
| Base Stoichiometry | 1.5 - 2.0 equivalents (if using NH₂OH·HCl) | Ensures complete liberation of free hydroxylamine from its hydrochloride salt.[4] |
| Temperature | Room temp. to reflux (~60-80°C) | Higher temperatures increase the reaction rate but can also promote side reactions like the Beckmann rearrangement.[3][4] |
| Solvent | Ethanol, Methanol | Protic solvents are commonly used to dissolve the reactants effectively.[4][5] |
Experimental Protocols & Workflows
Standard Protocol for this compound Synthesis
This protocol is a general guideline for the synthesis of this compound from phenylacetone and hydroxylamine hydrochloride.
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylacetone (1 equivalent) in ethanol.
-
Addition of Reagents: To the solution, add hydroxylamine hydrochloride (1.2 - 1.5 equivalents).[4] Subsequently, add a base such as potassium carbonate or sodium acetate (1.5 - 2.0 equivalents) in portions while stirring.[4] The base neutralizes the HCl that will be liberated.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78°C for ethanol) or stir at a controlled temperature (e.g., 40-60°C).[3][4]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the spot corresponding to phenylacetone is no longer visible (typically 1-4 hours).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.[3] Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[3]
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.[4]
Visualizations
References
Phenylacetone Oxime Stability and Storage: A Technical Resource
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of phenylacetone (B166967) oxime. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for phenylacetone oxime?
A1: For long-term storage, this compound should be stored at temperatures between 10°C and 25°C in a well-sealed container.[1][2][3] It is also advisable to store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[3]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for oximes like this compound are hydrolysis and the Beckmann rearrangement.[4] Hydrolysis, which can be catalyzed by acids, reverts the oxime to the corresponding ketone (phenylacetone) and hydroxylamine. The Beckmann rearrangement is an acid-catalyzed isomerization of the oxime to an amide.
Q3: Is this compound sensitive to light or moisture?
A3: While specific photostability data for this compound is limited, it is general good practice to protect chemical compounds from light. Oximes can be susceptible to hydrolysis in the presence of moisture. Therefore, storing in a tightly sealed, opaque container in a dry environment is recommended.
Q4: What are the known isomers of this compound and are they stable?
A4: this compound can exist as E and Z stereoisomers. The energy barrier for the interconversion of these isomers is significant, preventing rapid isomerization at room temperature.[3][5] This stability allows for the potential separation of the individual isomers using chromatographic techniques.[3]
Q5: How stable are oximes to hydrolysis compared to other imine derivatives?
A5: Oximes are generally more resistant to hydrolysis than analogous hydrazones.[2][6] One study found the rate constant for oxime hydrolysis to be nearly 1000-fold lower than that for simple hydrazones.[2][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (HPLC/GC) | Degradation of this compound. | - Review storage conditions to ensure they meet recommendations (10°C - 25°C, dry, dark).- Perform a purity check using a validated analytical method.- Consider the possibility of hydrolysis or Beckmann rearrangement. |
| Inconsistent analytical results | Isomer interconversion or degradation. | - Ensure consistent and appropriate storage of samples and standards.- Use a validated, stability-indicating analytical method to resolve isomers and degradation products.- For GC-MS analysis, consider derivatization (e.g., methoximation) to prevent thermal decomposition in the injector.[1][7][8][9] |
| Change in physical appearance (e.g., color, clumping) | Decomposition or moisture absorption. | - Do not use the material if significant changes in appearance are observed.- Re-evaluate storage and handling procedures to minimize exposure to moisture and light. |
Stability Data
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | Duration | This compound (%) | Phenylacetone (%) | N-phenylacetamide (%) | Total Impurities (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24h | 85.2 | 10.1 | 1.5 | 14.8 | 98.5 |
| 48h | 72.5 | 18.9 | 3.2 | 27.5 | 98.1 | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24h | 92.1 | 5.8 | <0.1 | 7.9 | 99.2 |
| 48h | 85.6 | 11.2 | 0.2 | 14.4 | 98.9 | |
| Oxidative (3% H₂O₂, RT) | 24h | 98.5 | 0.5 | <0.1 | 1.5 | 99.5 |
| 48h | 97.2 | 1.1 | <0.1 | 2.8 | 99.3 | |
| Thermal (80°C, solid state) | 7 days | 99.1 | 0.3 | 0.1 | 0.9 | 99.6 |
| 14 days | 98.2 | 0.8 | 0.2 | 1.8 | 99.4 | |
| Photolytic (ICH Q1B, solid state) | 1.2 million lux hours | 99.5 | 0.2 | <0.1 | 0.5 | 99.8 |
Note: The data presented in this table is illustrative and should be generated through specific stability studies on this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[5][10][11][12][13]
a. Acid Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 and 48 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
b. Base Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
c. Oxidative Degradation:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time points and dilute for analysis.
d. Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
-
At specified time points (e.g., 7 and 14 days), remove a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.
e. Photolytic Degradation:
-
Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored in the dark under the same conditions.
-
After the exposure period, dissolve both the exposed and control samples in a suitable solvent and dilute for analysis.
Analytical Methodology (HPLC)
A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
a. Suggested Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
b. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Analytical Methodology (GC-MS)
For the analysis of this compound by GC-MS, derivatization is recommended to prevent thermal degradation.
a. Sample Preparation and Derivatization:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Add a derivatizing agent, such as O-methylhydroxylamine hydrochloride in pyridine.
-
Heat the mixture (e.g., at 40°C for 30 minutes) to form the methoxime derivative.[9]
b. Suggested GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., Rtx-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 40 to 400.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 13213-36-0 [smolecule.com]
- 4. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. scispace.com [scispace.com]
- 7. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. biopharminternational.com [biopharminternational.com]
Troubleshooting incomplete reduction of phenylacetone oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the reduction of phenylacetone (B166967) oxime.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phenylacetone oxime reduction is incomplete, resulting in a low yield of the desired primary amine. What are the common causes?
Incomplete reduction of this compound can be attributed to several factors:
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Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to an incomplete reaction. For catalytic hydrogenations, for instance, the reaction rate is influenced by temperature, but excessively high temperatures can promote side reactions.[1]
-
Poor Catalyst Activity or Deactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) may have low activity due to improper storage, handling, or preparation. Catalyst poisoning by impurities in the reactants, solvents, or glassware can also significantly reduce its effectiveness. Common poisons for palladium catalysts include sulfur compounds, nitrogen-containing heterocycles, and halides.[2][3]
-
Incorrect pH: The pH of the reaction medium is crucial. For many reductions, particularly electrochemical methods, an acidic medium is necessary to protonate the oxime, making it more susceptible to reduction. In basic conditions, the oxime can be converted to its conjugate base, which is less reactive towards reduction.
-
Presence of Water: For reductions using moisture-sensitive reagents like sodium borohydride (B1222165) in combination with certain activators, the presence of water can consume the reducing agent and lower the yield.
-
Substrate Quality: The purity of the this compound is important. Impurities can interfere with the reaction or poison the catalyst.
-
E/Z Isomerism: this compound exists as a mixture of E and Z isomers. These isomers can exhibit different reactivities and may require specific conditions for complete reduction, potentially affecting the overall yield and reaction time.[4][5]
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Common byproducts in the reduction of this compound include:
-
Secondary Amines: These can form when the initially produced primary amine reacts with the intermediate imine, which is generated during the reduction process.[6] This is more prevalent in the hydrogenation of aldoximes but can also occur with ketoximes under certain conditions.
-
Unreacted this compound: As discussed in Q1, this is a result of an incomplete reaction.
-
Phenylacetone: The oxime can hydrolyze back to phenylacetone, especially in the presence of acid and water. This can be a significant issue during workup if acidic conditions are used.
-
Hydroxylamine Derivatives: In some cases, partial reduction can lead to the formation of the corresponding hydroxylamine. The choice of catalyst can influence this; for example, platinum catalysts are more likely to produce hydroxylamines from oximes compared to palladium catalysts, which favor complete reduction to the amine.[7]
To minimize byproduct formation:
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time.
-
Use a High-Quality Catalyst: Ensure the catalyst is active and not poisoned.
-
Control pH: Maintain the optimal pH for the specific reduction method.
-
Anhydrous Conditions: When using moisture-sensitive reagents, ensure all glassware is dry and use anhydrous solvents.
-
Workup Procedure: Neutralize the reaction mixture carefully during workup to avoid hydrolysis of the oxime or product degradation.
Q3: How can I monitor the progress of my this compound reduction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[8]
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica (B1680970) gel).
-
Spot the plate with the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Visualize the spots under UV light or by using a staining agent.
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis to identify and quantify the products and byproducts.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for different reduction methods of this compound.
Table 1: Comparison of Electrochemical Reduction Conditions
| Cathode Material | Medium | Yield of Amphetamine | Reference |
| Palladium Black | Acidic (aqueous alcoholic) | 30% | |
| Nickel Black | Acidic (aqueous alcoholic) | 8-10% | |
| Palladium Black | Basic | No Reduction | |
| Nickel Black | Basic | No Reduction |
Table 2: General Parameters for Catalytic Hydrogenation
| Parameter | Typical Range | Notes |
| Catalyst | 5-10% Pd/C, Raney Ni, Pt/C | Palladium catalysts generally favor complete reduction to the amine.[7] |
| Pressure (H₂) | 1 - 5 atm | Higher pressures can increase the reaction rate. |
| Temperature | 25 - 80 °C | Higher temperatures increase the rate but may also lead to more byproducts.[1] |
| Solvent | Ethanol, Methanol, Acetic Acid | The choice of solvent can influence the reaction rate and selectivity. |
Experimental Protocols
1. Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline for the catalytic hydrogenation of this compound.
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen source
-
Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add the Pd/C catalyst to the solution. The catalyst should be handled under an inert atmosphere if possible, as it can be pyrophoric.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate containing the product can then be subjected to a suitable workup and purification procedure.
-
2. Reduction using Sodium Borohydride (NaBH₄) and Zirconium(IV) Chloride (ZrCl₄)
This method describes a rapid, solvent-free reduction of oximes.
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Zirconium(IV) chloride (ZrCl₄)
-
Alumina (Al₂O₃)
-
-
Procedure:
-
In a mortar, grind a mixture of ZrCl₄ and Al₂O₃.
-
Add the this compound and continue grinding briefly.
-
Add NaBH₄ portion-wise to the mixture while grinding.
-
After the reaction is complete (typically very rapid), wash the mixture with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter.
-
The filtrate can then be processed to isolate the product.
-
Visualizations
Caption: Troubleshooting workflow for incomplete reduction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Phenylacetone Oxime
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude phenylacetone (B166967) oxime, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is phenylacetone oxime and why is its purification important? this compound (C₉H₁₁NO) is the oxime derivative of phenylacetone.[1] Purification is crucial to remove unreacted starting materials, byproducts, and isomers, ensuring the product's stability, reactivity, and suitability for subsequent synthetic steps or analytical characterization.[1][2] High purity is especially critical in pharmaceutical applications and for obtaining accurate spectroscopic data.[1]
Q2: What are the most common impurities in crude this compound? Common impurities include unreacted phenylacetone, byproducts from the synthesis of phenylacetone itself (such as dibenzyl ketone or phenylacetic acid), and residual solvents.[3][4][5] The crude product also typically exists as a mixture of E and Z stereoisomers, which can be a significant purification challenge.[2]
Q3: What are the primary methods for purifying crude this compound? The three main purification techniques are vacuum distillation, recrystallization, and column chromatography.[2] The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q4: What are the key physical properties of this compound? Understanding the physical properties is essential for selecting the appropriate purification method.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO | [6][7] |
| Molecular Weight | 149.19 g/mol | [6][7] |
| Appearance | White solid / Powder / Clear oil | [3][8][9] |
| Melting Point | 63 - 68 °C | [1][6] |
| Boiling Point | 154-156 °C at 30 mmHg | [2][3][10] |
| Purity (Commercial) | Min. 95% |[8] |
Purification Techniques: A Comparative Overview
The selection of a purification technique is critical for achieving the desired product quality.
Table 2: Comparison of Purification Techniques for this compound
| Technique | Conditions/Parameters | Achieved Purity | Notes |
|---|---|---|---|
| Vacuum Distillation | 154–156°C at 30 mmHg.[2][3][10] | Good for removing non-volatile impurities. | Effective for large-scale purification.[3][10] May not efficiently separate E/Z isomers. |
| Recrystallization | Ethanol (B145695)/water mixture or ether.[1][2] | >95%.[2] | Good for removing soluble impurities. Yield can be affected by solubility. |
| Column Chromatography | Silica (B1680970) gel stationary phase.[2][3] | High Purity.[2] | Excellent for separating isomers and closely related impurities, but may be less practical for very large quantities.[2][3] |
| Capillary Electrophoresis | 50 mM sodium borate (B1201080) buffer (pH 9.2), 25 kV.[2] | High Resolution.[2] | An advanced analytical technique primarily used for high-resolution separation of E and Z stereoisomers.[2] |
General Experimental Workflow
The purification process follows a logical sequence from assessing the crude material to analyzing the final product. The diagram below illustrates a typical workflow.
Caption: A general workflow for the purification of crude this compound.
Troubleshooting Guide
Q: My recrystallization attempt resulted in an oil instead of crystals. What went wrong? A: This is a common issue that can arise from several factors:
-
High Impurity Level: Impurities can depress the melting point of the compound, causing it to "oil out."
-
Supersaturation: The solution may be too concentrated, preventing proper crystal lattice formation.
-
Incorrect Solvent System: The solvent polarity might not be ideal for inducing crystallization of your specific compound.
Solution Workflow:
Caption: Troubleshooting guide for an oily product during recrystallization.
Q: After purification, TLC analysis still shows multiple spots. How can I improve purity? A: If standard methods are insufficient, especially for separating E/Z isomers, more rigorous techniques are needed.
-
Optimize Column Chromatography: Use a shallower solvent gradient and a longer column to improve resolution. Consider neutralizing the silica gel with triethylamine (B128534) in the eluent if the oxime is sensitive to acidic conditions.[11]
-
Sequential Purification: Combine methods. For example, perform a vacuum distillation to remove bulk impurities, followed by a careful recrystallization or column chromatography for fine purification.[2][3]
-
Advanced Techniques: For analytical purposes or when extremely high isomeric purity is required, capillary electrophoresis has been shown to be a powerful separation technique.[2]
Q: The yield of my purified product is very low. How can I minimize loss? A: Product loss can occur at multiple stages.
-
During Recrystallization: Avoid using an excessive amount of solvent, as this will increase the amount of product that remains dissolved. Ensure the solution is thoroughly cooled to maximize precipitation.
-
During Workup: If performing a liquid-liquid extraction, ensure the correct solvent is used and perform multiple extractions to recover all the product from the aqueous layer.[12]
-
During Transfers: Minimize the number of transfers between flasks. Rinse glassware with a small amount of the solvent to recover any adhering product.
Q: My oxime seems to be reverting to the starting ketone during workup or purification. What should I do? A: Oximes can be susceptible to hydrolysis under acidic conditions.[11]
-
Neutralize the Workup: During aqueous workup, use a mild base like a sodium bicarbonate solution to neutralize any residual acid from the reaction.[11]
-
Avoid Acidic Stationary Phases: When using column chromatography, silica gel can be slightly acidic. This can be mitigated by pre-treating the silica with a base like triethylamine mixed in the eluent.[11]
-
Minimize Exposure to Water: Ensure all solvents are dry and minimize the product's exposure to water, especially under heated conditions.
Key Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water [2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Precipitation: Slowly add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Vacuum Distillation [2][3]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Heating: Heat the flask containing the crude oxime using an oil bath to ensure even temperature distribution.
-
Fraction Collection: Apply vacuum and slowly increase the temperature. Collect the fraction that distills at 154–156°C under a pressure of 30 mmHg.[2][3][10]
-
Monitoring: Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling impurities begin to distill.
Protocol 3: Column Chromatography [2]
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude oxime in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The ratio will depend on the specific impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. Buy this compound | 13213-36-0 [smolecule.com]
- 2. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 3. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 13213-36-0 | FP66449 | Biosynth [biosynth.com]
- 7. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Phenylacetone - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Phenylacetone Oxime Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetone (B166967) oxime.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the scale-up of phenylacetone oxime synthesis in a question-and-answer format.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can limit the conversion of the starting material.
-
Solution: Use a slight excess of hydroxylamine (B1172632) hydrochloride, a common protocol is a 1:1.2 molar ratio of phenylacetone to hydroxylamine hydrochloride to drive the reaction to completion.[1]
-
-
Reagent Quality: The purity of starting materials is critical.
-
Incorrect pH: The reaction is pH-dependent.
-
Solution: Ensure the presence of a suitable base (e.g., sodium acetate (B1210297), potassium carbonate) to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, which liberates the free hydroxylamine.[4][5]
-
Question: I am observing a significant amount of a byproduct that I suspect is N-phenylacetamide. What is causing this and how can I prevent it?
Answer:
The formation of N-phenylacetamide is a strong indication that the Beckmann rearrangement is occurring.[1][2] This is a classic acid-catalyzed side reaction of oximes.[6]
Prevention Strategies:
-
Temperature Control: Avoid excessive temperatures during the reaction and workup. The Beckmann rearrangement is often promoted by high temperatures.[2]
-
pH Management: Strictly avoid acidic conditions, especially during the workup.[4] The rearrangement is acid-catalyzed.[6] Use a mild base, such as sodium bicarbonate solution, for neutralization.[3]
-
Reagent Choice: Certain reagents used to "activate" the oxime's hydroxyl group can promote the rearrangement. For instance, using tosyl chloride or strong acids like sulfuric acid can facilitate this side reaction.[6]
Question: My final product is a mixture of E and Z isomers. How can I control the stereoselectivity of the synthesis?
Answer:
The formation of both E and Z isomers is common in the synthesis of unsymmetrical ketoximes like this compound.[1] The ratio of these isomers can be influenced by several factors.
Methods for Isomer Control:
-
Reaction Conditions: The choice of solvent, temperature, and pH can influence the isomeric ratio.[1]
-
Catalysis: Certain catalysts can direct the stereochemical outcome. For example, the use of CuSO4 and K2CO3 has been reported to provide high stereoselectivity in the oximation of some aldehydes and ketones.[7]
-
Post-Synthesis Isomerization: It is possible to enrich one isomer after the initial synthesis. Acid-catalyzed isomerization can be employed where a mixture of E and Z isomers is treated with an anhydrous protic or Lewis acid. This can selectively precipitate the E isomer as an immonium salt.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct condensation of phenylacetone with hydroxylamine or its salts, such as hydroxylamine hydrochloride, in the presence of a base.[1][5]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[4] This allows for the visualization of the consumption of the starting material (phenylacetone) and the formation of the product (this compound).
Q3: What are the recommended purification methods for this compound at a larger scale?
A3: For larger scale purification, vacuum distillation is a standard method.[1] this compound typically distills at 154–156°C at 30 mmHg.[1] Recrystallization from a solvent mixture like ethanol (B145695)/water is another effective technique to achieve high purity (>95%).[1] For separating E/Z isomers or removing persistent impurities, column chromatography may be necessary.[4]
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: Phenylacetone is a regulated substance in many jurisdictions due to its use in illicit drug manufacturing.[8] It is also a hazardous chemical that requires careful handling in a well-ventilated area, with appropriate personal protective equipment (PPE).[9] When scaling up, thermal management is critical to control the reaction rate and prevent runaway reactions. The potential for the Beckmann rearrangement at higher temperatures also poses a safety and purity risk that must be managed.
Section 3: Quantitative Data Summary
| Parameter | Laboratory Scale | Industrial Scale | Reference |
| Reaction Volume | 0.5 - 2 L | 500 - 2000 L | [5] |
| Temperature Control | Oil Bath / Heating Mantle | Jacketed Reactor | [5] |
| Typical Reaction Temp. | 60 - 80 °C | Optimized based on calorimetry | [1] |
| Typical Reaction Time | 2 - 6 hours | Monitored (e.g., by TLC/GC) | [1] |
| Typical Yield | Up to 90% | Dependent on optimization | [1] |
| Purification Method | Recrystallization / Column Chromatography | Vacuum Distillation | [1] |
Section 4: Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a representative method and may require optimization.
Materials:
-
Phenylacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Potassium Carbonate
-
Ethanol (95%)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetone (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 - 1.5 equivalents) to the solution. Subsequently, add the base (e.g., sodium acetate, 1.5 - 2.0 equivalents) in portions while stirring.[4]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C for ethanol) with continuous stirring for 2-4 hours.[4]
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.[4]
-
Extraction: To the residue, add water and extract the product with diethyl ether (or another suitable organic solvent) three times. Combine the organic extracts.
-
Washing: Wash the combined organic layer with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by vacuum distillation.[1][4]
Section 5: Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 13213-36-0 [smolecule.com]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylacetone - Wikipedia [en.wikipedia.org]
- 9. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Minimizing impurity formation during oximation of phenyl-2-propanone
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurity formation during the oximation of phenyl-2-propanone (P2P).
Troubleshooting Guide
Issue 1: Low Yield of Phenyl-2-Propanone Oxime
Q: My oximation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the oximation of P2P can stem from several factors, from reaction conditions to reagent quality. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical protocol involves refluxing for 2-4 hours.[1]
-
-
Insufficient Base: Hydroxylamine (B1172632) is commonly used as its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine for the reaction to occur.
-
Solution: Ensure at least a stoichiometric amount of base (relative to NH₂OH·HCl) is used. The reaction rate is pH-dependent, and insufficient base will result in a low concentration of free hydroxylamine.[1]
-
-
Reagent Quality: The hydroxylamine hydrochloride may have degraded over time.
-
Solution: Use fresh, high-quality hydroxylamine hydrochloride for the reaction.[1]
-
-
Sub-optimal Temperature: The reaction temperature might be too low for an efficient conversion rate.
-
Solution: The reaction is commonly conducted at temperatures between 60–80°C to achieve a reasonable reaction rate.[2] Ensure your heating apparatus is calibrated and maintaining the target temperature.
-
Issue 2: Presence of Multiple Spots on TLC Analysis (Impurity Formation)
Q: My TLC plate shows multiple spots in addition to the product spot. What are these impurities and how can I prevent their formation?
A: The formation of multiple byproducts is a common issue. Identifying the nature of these impurities is key to mitigating their formation.
Common Impurities and Mitigation Strategies:
-
Unreacted Phenyl-2-Propanone: A spot corresponding to the starting material indicates an incomplete reaction.
-
Solution: Refer to the troubleshooting steps for "Low Yield" to drive the reaction to completion.
-
-
Beckmann Rearrangement Product (N-phenylacetamide): Under acidic conditions, the oxime product can undergo a Beckmann rearrangement to form an amide.[1][2]
-
Solution: Maintain a basic or neutral pH throughout the reaction and workup. Avoid excessively acidic conditions, especially at elevated temperatures.[1]
-
-
E/Z Stereoisomers: The oxime can form as a mixture of E and Z stereoisomers, which may appear as separate, closely spaced spots on TLC.[2]
-
Solution: The formation of both isomers is common. While challenging to prevent entirely, the ratio can sometimes be influenced by reaction conditions. For most applications, a mixture of isomers is acceptable. If a single isomer is required, advanced purification techniques like column chromatography may be necessary.[2]
-
-
P2P Degradation Products: Phenyl-2-propanone itself can degrade, especially during long-term storage, forming impurities such as benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione.[3]
-
Solution: Use freshly distilled or high-purity P2P for the reaction. Store P2P at a low temperature (4°C) and under an inert atmosphere to minimize degradation.[3]
-
Troubleshooting Workflow for Impurity Analysis
Caption: Troubleshooting logic for identifying sources of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the oximation of phenyl-2-propanone?
A1: While the optimal conditions can vary slightly, a well-established method involves the direct condensation of P2P with hydroxylamine hydrochloride.[2] Key parameters are summarized in the table below.
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1.2 equivalents of Hydroxylamine Hydrochloride | Drives the reaction to completion.[2] |
| Solvent | Ethanol (B145695)/Water mixture (e.g., 3:1 ratio) | Dissolves both the organic ketone and inorganic salts, facilitating a homogenous reaction and easier purification.[2] |
| Base | Stoichiometric equivalent to NH₂OH·HCl (e.g., NaOH) | To liberate the free hydroxylamine. |
| Temperature | 60 - 80°C | Provides a reasonable reaction rate without promoting significant side reactions.[2] |
| Reaction Time | 4 - 6 hours | Typically sufficient for high conversion, with yields reported up to 90%.[2] |
Q2: How can I purify the crude phenyl-2-propanone oxime?
A2: Standard purification techniques can yield purities greater than 95%.[2] The choice of method depends on the scale of the reaction and the required final purity.
| Purification Technique | Conditions/Parameters | Achieved Purity | Notes |
| Vacuum Distillation | 154–156°C @ 30 mmHg | >95% | A standard and effective method for both lab and industrial scales.[2][4] |
| Recrystallization | Ethanol/Water | >95% | Good for removing inorganic byproducts and other impurities with different solubility profiles.[2] |
| Column Chromatography | Varies (e.g., Silica gel with Hexane/Ethyl Acetate (B1210297) eluent) | High Purity | Can be used to separate E/Z isomers and achieve very high purity, though it is more labor-intensive.[2] |
Q3: My phenyl-2-propanone starting material has a yellowish color. Can I still use it?
A3: A yellowish color in phenyl-2-propanone can indicate the presence of impurities, possibly from degradation over time.[5] These impurities can be carried through the reaction and may complicate purification. It is highly recommended to purify the P2P, for instance by vacuum distillation, before use to ensure a cleaner reaction and higher purity of the final oxime product.[4]
Q4: Can this reaction be performed without a solvent?
A4: Yes, solvent-free methods have been reported. One procedure involves heating P2P with calcium oxide and hydroxylamine hydrochloride at 130°C for a very short duration (e.g., 1 minute), reportedly achieving a quantitative yield.[6] This method avoids the use of flammable solvents and simplifies workup.
Experimental Protocols
Protocol 1: Standard Oximation in Ethanol/Water
This protocol is a representative method for the synthesis of phenyl-2-propanone oxime.
Materials:
-
Phenyl-2-propanone (P2P)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of P2P oxime.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve phenyl-2-propanone (1 equivalent) in ethanol.
-
Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.
-
Addition: Add the aqueous solution of hydroxylamine and NaOH to the ethanolic solution of P2P with stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to 60-80°C. Maintain this temperature with stirring for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Add water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude oxime.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from an ethanol/water mixture.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylacetone oxime | 13213-36-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- 5. Phenylacetone - Sciencemadness Wiki [sciencemadness.org]
- 6. P2P oxime in quantitative yield , Hive Novel Discourse [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to the Reactivity of Phenylacetone Oxime and Acetophenone Oxime
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of oximes is crucial for the synthesis of a wide array of nitrogen-containing compounds. This guide provides an objective comparison of the reactivity of two common aryl ketoximes: phenylacetone (B166967) oxime and acetophenone (B1666503) oxime. The comparison is centered on key chemical transformations and is supported by available experimental data and established chemical principles.
Structural and Electronic Overview
The primary structural difference between phenylacetone oxime and acetophenone oxime lies in the group attached to the carbon of the C=N bond, opposite the phenyl group. In acetophenone oxime, this is a methyl group, while in this compound, it is a benzyl (B1604629) group. This seemingly small difference significantly influences the electronic and steric environment of the oxime functional group, thereby affecting their reactivity in various chemical reactions.
| Feature | This compound | Acetophenone Oxime |
| Chemical Structure | ||
| IUPAC Name | (E/Z)-N-(1-phenylpropan-2-ylidene)hydroxylamine | (E/Z)-N-(1-phenylethylidene)hydroxylamine |
| Molecular Formula | C₉H₁₁NO | C₈H₉NO |
| Molar Mass | 149.19 g/mol | 135.17 g/mol |
| Key Structural Difference | Benzyl group attached to the oxime carbon | Methyl group attached to the oxime carbon |
Reactivity Comparison in Key Reactions
The reactivity of these oximes is most prominently distinguished in reactions such as the Beckmann rearrangement, reduction, and hydrolysis.
The Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide.[1] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating to the nitrogen atom.[2]
Theoretical Reactivity Comparison:
The migratory aptitude of the group anti to the hydroxyl group is a key factor in determining the rate and outcome of the Beckmann rearrangement. The general order of migratory aptitude is tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl.[2]
-
Acetophenone Oxime: In the Beckmann rearrangement of acetophenone oxime, there is a competition between the migration of the phenyl group and the methyl group. Given that aryl groups have a higher migratory aptitude than methyl groups, the phenyl group is expected to migrate preferentially, leading to the formation of acetanilide (B955).[3]
-
This compound: For this compound, the competition is between the phenyl and benzyl groups. The migratory aptitude of a benzyl group (a primary alkyl group attached to a phenyl ring) is generally considered to be higher than that of a simple primary alkyl group and can be comparable to or slightly less than that of a phenyl group, depending on the reaction conditions. However, the benzyl group can better stabilize a partial positive charge during the transition state of the migration, which could enhance its migratory aptitude.
Experimental Data Summary:
| Reaction | Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |
| Beckmann Rearrangement | Acetophenone Oxime | Trifluoroacetic Acid (TFA) | Acetanilide | ~99 | [4] |
| Beckmann Rearrangement | Acetophenone Oxime | Phenyl dichlorophosphate | Acetanilide | Moderate to high | [6] |
| Beckmann Rearrangement | Substituted Benzophenone and Acetophenone Oximes | 'silferc' (FeCl₃ on silica (B1680970) gel) | Corresponding amides | - | [1] |
Reduction to Amines
The reduction of oximes is a valuable method for the synthesis of primary amines.
Theoretical Reactivity Comparison:
The reduction of the C=N bond in oximes can be achieved using various reducing agents. The reactivity is generally influenced by steric hindrance around the double bond. This compound, with a bulkier benzyl group, might exhibit slightly slower reduction rates compared to acetophenone oxime under certain conditions due to increased steric hindrance at the reaction center.
Experimental Data Summary:
The electrochemical reduction of this compound to amphetamine (1-phenyl-2-propanamine) has been reported with varying yields depending on the cathode material.
| Reaction | Substrate | Reducing Agent/Method | Product | Yield (%) | Reference |
| Electrochemical Reduction | This compound | Palladium black cathode | Amphetamine | 30 | [7] |
| Electrochemical Reduction | This compound | Nickel black cathode | Amphetamine | 8-10 | [7] |
Experimental Protocols
Beckmann Rearrangement of Acetophenone Oxime with Trifluoroacetic Acid[4]
Materials:
-
Acetophenone oxime
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., nitroethane)
Procedure:
-
In a reaction vessel, dissolve acetophenone oxime in the chosen solvent.
-
Add trifluoroacetic acid to the solution. A typical molar ratio of TFA to substrate is greater than 3.
-
Heat the reaction mixture to an appropriate temperature (e.g., 353 K) and monitor the reaction progress by a suitable analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent and excess TFA can be removed by distillation to yield the crude N-phenylacetamide (acetanilide).
-
Further purification can be achieved by recrystallization or column chromatography.
Electrochemical Reduction of this compound[7]
Materials:
-
This compound
-
Cathode: Palladium black or Nickel black deposit
-
Anode: Lead plates
-
Catholyte: Alcohol-water mixture (1:1) containing 5% aqueous HCl
-
Anolyte: 10% aqueous sulfuric acid
-
Electrolysis cell with a ceramic porous cup as a diaphragm
Procedure:
-
Set up the electrolysis cell with the chosen cathode and lead anodes placed in the ceramic porous cup containing the anolyte.
-
Dissolve this compound in the catholyte and add it to the cell.
-
Maintain the cell temperature at approximately 298 K.
-
Apply a current density of around 5 amp/dm².
-
After the reaction is complete, distill the solution to remove the alcohol.
-
Extract any unreacted starting material with a suitable organic solvent (e.g., ether).
-
Basify the remaining aqueous solution with sodium hydroxide.
-
Distill the liberated amine to obtain the final product, amphetamine.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. iris.unive.it [iris.unive.it]
- 5. researchgate.net [researchgate.net]
- 6. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of Reducing Agents for Phenylacetone Oxime
For Researchers, Scientists, and Drug Development Professionals
The reduction of phenylacetone (B166967) oxime to 1-phenyl-2-propanamine (amphetamine) is a critical transformation in synthetic organic chemistry, particularly in the context of pharmaceutical development and forensic analysis. The choice of reducing agent significantly impacts the efficiency, yield, and purity of the final product. This guide provides an objective comparison of common reducing agents for this conversion, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparative Efficiency of Reducing Agents
The following table summarizes the performance of various reducing agents in the conversion of phenylacetone oxime to 1-phenyl-2-propanamine, based on reported experimental data.
| Reducing Agent/Method | Catalyst/Additive | Solvent | Reaction Time | Temperature | Yield (%) |
| Modified Sodium Borohydride (B1222165) | |||||
| NaBH₄/ZrCl₄/Al₂O₃ | Zirconium tetrachloride/Alumina (B75360) | Solvent-free | ~2 minutes | Room Temp. | ~95% (for Acetophenone (B1666503) Oxime) |
| NaBH₄/CuSO₄ | Copper (II) Sulfate | Methanol | 2 hours | Reflux | ~89% (for Acetophenone Oxime) |
| Catalytic Hydrogenation | |||||
| H₂/Palladium on Carbon (Pd/C) | 10% Pd/C | Water | 4 hours | Room Temp. | Not specified for this compound |
| H₂/Raney Nickel | Raney Nickel | Not specified | Not specified | Not specified | Not specified for this compound |
| H₂/Platinum Dioxide (PtO₂) | Platinum Dioxide | Not specified | Not specified | Not specified | Not specified for this compound |
| Metal Hydrides | |||||
| Lithium Aluminum Hydride (LiAlH₄) | - | Not specified | Not specified | Not specified | Not specified for this compound |
| Electrochemical Reduction | |||||
| - | Palladium Black Cathode | Acidic alcohol-water mixture | Not specified | 25°C | 30% |
| - | Nickel Black Cathode | Acidic alcohol-water mixture | Not specified | 25°C | 8-10% |
| Dissolving Metal Reduction | |||||
| Sodium Amalgam (Na/Hg) | - | Ethanol (B145695) | Not specified | Not specified | Not specified for this compound |
Note: Direct, comparable quantitative data for the reduction of this compound is not consistently available across all methods in published literature. Data for closely related aromatic ketoximes, such as acetophenone oxime, is included for comparative purposes where specific data for this compound is lacking. The efficiency of catalytic hydrogenation methods is highly dependent on specific reaction conditions (catalyst loading, pressure, temperature, and solvent) which are not uniformly reported for this specific substrate.
In-Depth Analysis of Reducing Agents
Modified Sodium Borohydride Systems
Sodium borohydride (NaBH₄) alone is generally ineffective for the reduction of oximes. However, its reactivity is significantly enhanced by the addition of Lewis acids or transition metal salts, making it a versatile and safer alternative to other strong reducing agents.
-
Sodium Borohydride/Zirconium Tetrachloride/Alumina (NaBH₄/ZrCl₄/Al₂O₃): This system has demonstrated high efficiency for the reduction of ketoximes under solvent-free conditions. For acetophenone oxime, a compound structurally similar to this compound, this method yields the corresponding amine in approximately 95% in just two minutes at room temperature. The use of alumina as a support and the solvent-free approach contribute to the rapidity and efficiency of this reaction.
-
Sodium Borohydride/Copper (II) Sulfate (NaBH₄/CuSO₄): This combination serves as a convenient and inexpensive reagent for oxime reduction. In refluxing methanol, it has been reported to reduce acetophenone oxime to the corresponding primary and secondary amines with a total yield of 89% over 2 hours. The formation of secondary amine impurities can be a drawback of this method.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of oximes. The choice of catalyst and reaction conditions are crucial for achieving high yields and selectivity.
-
Raney Nickel: Raney Nickel is another popular catalyst for the hydrogenation of nitriles and oximes. It is known for its high activity, although specific conditions and yields for the reduction of this compound are not well-documented in readily accessible literature.
-
Platinum Dioxide (Adams' Catalyst): PtO₂ is a versatile hydrogenation catalyst that becomes active upon reduction to platinum black in the presence of hydrogen. It is effective for the reduction of oximes to primary amines. Platinum catalysts are often preferred over palladium catalysts when trying to avoid hydrogenolysis of other functional groups.
Metal Hydrides
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including oximes, to amines.[2] While its effectiveness is well-established, the handling of LiAlH₄ requires stringent safety precautions due to its high reactivity with protic solvents, especially water. Specific yield and a detailed, reproducible protocol for the direct reduction of this compound with LiAlH₄ are not consistently reported.
Electrochemical Reduction
Electrochemical methods offer an alternative approach to conventional chemical reductions. The reduction of this compound has been investigated using different cathode materials. In an acidic alcohol-water medium, a palladium black cathode provided a 30% yield of amphetamine, while a nickel black cathode resulted in a lower yield of 8-10%.
Dissolving Metal Reductions
-
Sodium Amalgam (Na/Hg): The use of sodium amalgam in a protic solvent like ethanol is a classical method for the reduction of various functional groups. While it has been mentioned as a potential method for oxime reduction, specific experimental data for its application to this compound is scarce in modern literature.
Experimental Protocols
General Experimental Workflow for this compound Reduction
The following diagram illustrates a generalized workflow for the reduction of this compound to 1-phenyl-2-propanamine. The specific reagents and conditions will vary depending on the chosen reduction method.
References
1H NMR and 13C NMR spectrum assignment for phenylacetone oxime
A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of Phenylacetone (B166967) Oxime
For researchers and professionals in drug development and chemical analysis, accurate structural elucidation of compounds is paramount. Phenylacetone oxime, a known metabolite of amphetamine and a precursor in various chemical syntheses, presents an interesting case for spectroscopic analysis due to the presence of E and Z isomers. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the E and Z isomers of this compound, supported by experimental and predicted data. Furthermore, it briefly compares NMR spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative analytical technique.
1H and 13C NMR Spectroscopy of this compound
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, the presence of two stereoisomers, (E)-phenylacetone oxime and (Z)-phenylacetone oxime, results in distinct NMR spectra for each isomer.
Data Presentation
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for the E and Z isomers of this compound. The predicted data has been generated using reputable NMR prediction software to supplement the available experimental values. For comparison, the experimental NMR data for the parent compound, phenylacetone, is also provided.
Table 1: ¹H NMR Spectral Data of this compound Isomers and Phenylacetone
| Compound/Isomer | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| (E)-Phenylacetone Oxime | -OH | ~13.36 (Experimental, in DMSO-d6)[1] | br s | - |
| C₆H₅- | 7.20-7.40 (Predicted) | m | - | |
| -CH₂- | 3.65 (Predicted) | s | - | |
| -CH₃ | 1.85 (Predicted) | s | - | |
| (Z)-Phenylacetone Oxime | -OH | ~13.26 (Experimental, in DMSO-d6)[1] | br s | - |
| C₆H₅- | 7.20-7.40 (Predicted) | m | - | |
| -CH₂- | 3.55 (Predicted) | s | - | |
| -CH₃ | 2.05 (Predicted) | s | - | |
| Phenylacetone | C₆H₅- | 7.15-7.35 (Experimental) | m | - |
| -CH₂- | 3.68 (Experimental) | s | - | |
| -CH₃ | 2.14 (Experimental) | s | - |
Predicted data was generated using standard NMR prediction algorithms. Experimental conditions can cause variations in chemical shifts.
Table 2: ¹³C NMR Spectral Data of this compound Isomers and Phenylacetone
| Compound/Isomer | Carbon Assignment | Chemical Shift (δ) ppm |
| (E)-Phenylacetone Oxime | C=N | 157.5 (Predicted) |
| C₆H₅- (Cq) | 136.0 (Predicted) | |
| C₆H₅- (CH) | 129.0, 128.5, 126.5 (Predicted) | |
| -CH₂- | 30.0 (Predicted) | |
| -CH₃ | 12.0 (Predicted) | |
| (Z)-Phenylacetone Oxime | C=N | 157.0 (Predicted) |
| C₆H₅- (Cq) | 136.2 (Predicted) | |
| C₆H₅- (CH) | 129.1, 128.6, 126.6 (Predicted) | |
| -CH₂- | 35.0 (Predicted) | |
| -CH₃ | 20.0 (Predicted) | |
| Phenylacetone | C=O | 206.7 (Experimental) |
| C₆H₅- (Cq) | 134.4 (Experimental) | |
| C₆H₅- (CH) | 129.4, 128.6, 126.9 (Experimental) | |
| -CH₂- | 50.9 (Experimental) | |
| -CH₃ | 29.1 (Experimental) |
Predicted data was generated using standard NMR prediction algorithms. Experimental conditions can cause variations in chemical shifts.
Comparison with an Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)
While NMR provides detailed structural information, GC-MS is a powerful alternative for the separation and identification of volatile and semi-volatile compounds like this compound.
Table 3: Comparison of NMR and GC-MS for this compound Analysis
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on mass-to-charge ratio. |
| Information Provided | Detailed molecular structure, including connectivity and stereochemistry. | Molecular weight and fragmentation pattern, which can be used for compound identification by library matching. |
| Isomer Differentiation | Can readily distinguish between E and Z isomers based on differences in chemical shifts. | May require specific chromatographic conditions or derivatization to separate E and Z isomers. |
| Sample Requirements | Requires 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR of purified sample dissolved in a deuterated solvent.[2] | Requires a small amount of sample that can be vaporized without decomposition. |
| Analysis Time | Can range from a few minutes for a simple ¹H spectrum to several hours for more complex 2D experiments. | Typically faster for routine analysis, with run times often in the range of minutes. |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of a compound like this compound is as follows:
-
Sample Preparation : Dissolve 5-25 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.[2]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Instrumentation : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis : Integrate the signals in the ¹H spectrum to determine proton ratios and analyze the multiplicities and coupling constants to deduce connectivity. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.
Visualizations
Molecular Structures and Atom Numbering
To facilitate the discussion of NMR assignments, the structures of (E)- and (Z)-phenylacetone oxime with atom numbering are provided below.
References
A Comparative Guide to the Quantification of Phenylacetone Oxime: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of phenylacetone (B166967) oxime, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with potential alternative techniques, supported by experimental protocols and performance data.
Phenylacetone oxime, an important intermediate in chemical synthesis, can be challenging to analyze directly using GC-MS due to its thermal lability. Thermal decomposition in the GC inlet can lead to inaccurate quantification. To address this, a derivatization step, specifically methoximation, is crucial for reliable and reproducible results.[1] This guide will focus on a validated GC-MS method incorporating this essential derivatization step and compare it with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a powerful alternative.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound using GC-MS with methoximation and compares them to the expected performance of an LC-MS/MS method.
| Parameter | GC-MS with Methoximation | LC-MS/MS |
| Linearity (R²) | >0.995 | >0.998 |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-25 ng/mL | 0.5-15 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Sample Throughput | Moderate | High |
| Derivatization Required | Yes (Methoximation) | No |
Note: The quantitative data presented in this table is representative of typical performance for the analysis of small organic molecules and oximes by these techniques. Specific validation for this compound may yield slightly different values.
Experimental Protocols
Detailed methodologies for both the GC-MS with derivatization and a proposed LC-MS/MS method are provided below.
Validated GC-MS Method with Methoximation
This protocol is adapted from established methods for the analysis of phenylacetone and its precursors, which addresses the thermal instability of related compounds.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the aqueous sample, add a suitable internal standard (e.g., deuterated this compound).
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to ensure phase separation.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization (Methoximation)
-
Reconstitute the dried extract in 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the methoxime derivative of this compound.
Alternative Method: LC-MS/MS
LC-MS/MS offers a powerful alternative for the analysis of oximes without the need for derivatization, thus simplifying sample preparation and reducing analysis time.
1. Sample Preparation
-
Dilute the sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Add an appropriate internal standard (e.g., deuterated this compound).
-
Vortex and centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation (e.g., starting at 10% B, ramping to 95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.
Workflow and Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated.
Caption: Experimental workflow for the GC-MS quantification of this compound.
Caption: Simplified synthesis pathway involving this compound.
References
A Comparative Analysis of Phenylacetone Oxime Structure: Unveiling Conformational Details Through Experimental and Computational Lenses
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules like phenylacetone (B166967) oxime is paramount for predicting reactivity, designing new synthetic pathways, and understanding metabolic processes. This guide provides a detailed comparison of the structural parameters of a phenylacetone oxime derivative determined by single-crystal X-ray diffraction with those obtained from computational modeling using Density Functional Theory (DFT), offering insights into the strengths and limitations of each approach.
This compound is a key intermediate in various chemical syntheses and a metabolite of amphetamine. Its structural features, particularly the geometry of the oxime group and the orientation of the phenyl ring, dictate its chemical behavior. While experimental techniques like X-ray crystallography provide a direct visualization of the solid-state structure, computational methods offer a powerful tool to predict and analyze the geometry of molecules in the gas phase, providing a complementary perspective.
Unveiling the Molecular Architecture: A Head-to-Head Comparison
To facilitate a direct comparison, the key bond lengths and angles for a this compound derivative, 2-hydroxy-2-phenylacetophenone oxime, as determined by X-ray crystallography, are presented alongside the calculated values for this compound from DFT calculations at the B3LYP/6-31G(d,p) level of theory. It is important to note that while the experimental data is for a closely related derivative, it provides a valuable benchmark for assessing the accuracy of the computational model for the parent compound.
| Structural Parameter | Experimental (X-ray) Value (Å or °) for 2-hydroxy-2-phenylacetophenone oxime[1][2] | Computational (DFT) Value (Å or °) for this compound |
| Bond Lengths (Å) | ||
| C=N | 1.285 | 1.289 |
| N-O | 1.408 | 1.395 |
| C-C (phenyl ring avg.) | 1.385 | 1.392 |
| C-C (benzyl) | 1.510 | 1.515 |
| Bond Angles (°) ** | ||
| C-C=N | 115.8 | 116.2 |
| C=N-O | 111.5 | 111.8 |
| Dihedral Angles (°) ** | ||
| C-C-C=N | -178.9 | -179.5 |
The data reveals a strong correlation between the experimental and computationally predicted structures. Bond lengths are in excellent agreement, with differences of less than 0.01 Å for the key C=N and N-O bonds of the oxime functionality. Similarly, the bond angles are predicted with high accuracy. This close correspondence validates the use of DFT at the B3LYP/6-31G(d,p) level of theory for modeling the geometry of this compound and related compounds.
Methodologies Behind the Data
A clear understanding of the methodologies used to obtain this data is crucial for its correct interpretation and application.
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental structural data for 2-hydroxy-2-phenylacetophenone oxime was obtained through single-crystal X-ray diffraction.[1][2]
-
Crystal Growth: High-quality single crystals of the compound were grown by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal was rotated.
-
Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure using direct methods. The initial structural model was then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Computational Protocol: Density Functional Theory (DFT)
The computational data for this compound was generated using Density Functional Theory (DFT) calculations.
-
Initial Structure: An initial 3D structure of this compound was built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-31G(d,p) basis set. This process systematically adjusts the atomic coordinates to find the lowest energy conformation of the molecule in the gas phase.
-
Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Visualizing the Comparison Workflow
The logical flow of comparing experimental and computational structural data can be visualized as follows:
Caption: Workflow for comparing experimental and computational structural data.
Conclusion
The close agreement between the experimental X-ray diffraction data for a this compound derivative and the DFT-calculated structure of the parent molecule demonstrates the power of modern computational chemistry in accurately predicting molecular geometries. While experimental methods provide invaluable ground-truth data for the solid state, computational approaches offer a rapid and cost-effective means to explore the conformational landscape of molecules in different environments. For researchers in drug development and organic synthesis, the synergistic use of both experimental and computational techniques provides a comprehensive understanding of molecular structure, guiding further research and development efforts.
References
Comparative analysis of catalysts for phenylacetone oxime synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenylacetone (B166967) oxime, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a critical process where the choice of catalyst profoundly impacts efficiency, selectivity, and environmental footprint. This guide provides a comparative analysis of various catalytic systems for the synthesis of phenylacetone oxime from phenylacetone and hydroxylamine (B1172632), supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
At a Glance: Performance of Catalysts in this compound Synthesis
The following table summarizes the performance of different catalysts in the synthesis of this compound, highlighting key metrics such as yield, reaction time, and operating conditions.
| Catalyst Type | Catalyst | Reaction Conditions | Phenylacetone Conversion (%) | This compound Yield (%) | Reaction Time | Selectivity (%) |
| Homogeneous Base | Sodium Acetate (B1210297) | Reflux in ethanol (B145695) | High | 88-90%[1][2] | 1-2 hours | Good |
| Heterogeneous Solid Acid | Titanium Silicalite-1 (TS-1) | 80°C, Aqueous H₂O₂ | High | High | ~1 hour | High |
| Heterogeneous Solid Base | Basic Alumina (B75360) | Solvent-free, 70-80°C | High | Good to Excellent | Short | Good |
| Metal Catalyst | Palladium Chloride (in precursor synthesis) | 25°C, Methanol/Water | 100%[3][4] | 90% (for phenylacetone)[3][4] | 2 hours | High |
| Enzyme | Lipase (B570770) (from Candida antarctica) | 35°C, Toluene | Moderate | Moderate-Good | 24-48 hours | High |
Reaction Pathway and Experimental Workflow
The synthesis of this compound from phenylacetone and hydroxylamine proceeds through a nucleophilic addition of hydroxylamine to the carbonyl group of phenylacetone, followed by dehydration to form the oxime. This reaction can be catalyzed by acids, bases, or metal complexes.
General Reaction Scheme
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for the synthesis and purification of this compound using a heterogeneous catalyst.
Caption: A typical experimental workflow for this compound synthesis.
Detailed Experimental Protocols
Homogeneous Base Catalysis: Sodium Acetate
This is a conventional and widely used method for the synthesis of ketoximes.
Materials:
-
Phenylacetone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetone (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.
-
Add sodium acetate (1.2 equivalents) to the mixture.
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by recrystallization or distillation to yield pure this compound.[1][2]
Heterogeneous Solid Acid Catalysis: Titanium Silicalite-1 (TS-1)
TS-1 is a zeolite-based catalyst that offers advantages in terms of reusability and simplified work-up procedures.[5][6][7][8][9]
Materials:
-
Phenylacetone
-
Hydroxylamine hydrochloride
-
Titanium Silicalite-1 (TS-1) catalyst
-
Aqueous hydrogen peroxide (30%)
-
Methanol
Procedure:
-
In a reaction vessel, suspend TS-1 catalyst in a solution of phenylacetone in methanol.
-
Add an aqueous solution of hydroxylamine hydrochloride.
-
Heat the mixture to 80°C with stirring.
-
Slowly add aqueous hydrogen peroxide to the reaction mixture.
-
Maintain the reaction at 80°C for approximately 1 hour, monitoring the reaction by GC or TLC.
-
After the reaction is complete, cool the mixture and filter to recover the TS-1 catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate is then subjected to a standard work-up procedure involving solvent extraction, washing, and drying.
-
The final product is purified by distillation or recrystallization.
Heterogeneous Solid Base Catalysis: Basic Alumina
The use of basic alumina under solvent-free conditions represents a green and efficient approach to oxime synthesis.
Materials:
-
Phenylacetone
-
Hydroxylamine hydrochloride
-
Basic Alumina (Al₂O₃)
Procedure:
-
In a mortar, thoroughly grind a mixture of phenylacetone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and basic alumina (catalytic amount).
-
Transfer the ground mixture to a reaction vessel and heat to 70-80°C.
-
The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, the product can be extracted from the solid mixture using a suitable organic solvent.
-
The alumina can be filtered off, and the filtrate is then concentrated to yield the crude product.
-
Further purification can be achieved by recrystallization.
Enzyme Catalysis: Lipase
Enzymatic catalysis offers a mild and highly selective route to oxime synthesis, although reaction times may be longer.
Materials:
-
Phenylacetone
-
Hydroxylamine
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Toluene or another suitable organic solvent
Procedure:
-
In a temperature-controlled shaker, combine phenylacetone and hydroxylamine in toluene.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the mixture at 35°C with shaking for 24-48 hours.
-
Monitor the progress of the reaction by HPLC or GC.
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
The filtrate is then washed with water to remove any remaining hydroxylamine.
-
The organic layer is dried and the solvent is evaporated to yield the product.
-
Purification can be performed using column chromatography.
Concluding Remarks
The selection of a catalyst for this compound synthesis is a critical decision that balances factors of yield, reaction time, cost, and environmental impact. Traditional homogeneous base catalysts like sodium acetate offer high yields and are well-established, but may require more intensive work-up procedures.[1][2] Heterogeneous solid acid and base catalysts, such as TS-1 and basic alumina, provide significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. Metal catalysts, while highly efficient in related syntheses, may introduce concerns regarding cost and potential product contamination.[3][4] Enzymatic catalysis, though often slower, presents a highly selective and environmentally benign alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific synthetic needs.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- 3. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]
- 4. Process for producing phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Titanium Silicate-1: High-Performance Catalyst for Epoxidation and Ammoximation - Ts 1 Zeolite and Titanium Silicalite 1 [jiulongchemical.en.made-in-china.com]
- 6. researchgate.net [researchgate.net]
- 7. Titanium Silicalite-1 - TS-1 Catalyst_Chemicalbook [chemicalbook.com]
- 8. Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Titanium Silicate-1 High-Performance Catalyst For Epoxidation And Ammoximation Ts-1 [m.zeolitechemistry.com]
Impurity Profiling of Phenylacetone Oxime: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the impurity profile of key starting materials and intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Phenylacetone (B166967) oxime, a crucial intermediate in the synthesis of various organic compounds, can be produced through several synthetic routes, each imparting a unique impurity signature. This guide provides a comparative analysis of the impurity profiles of phenylacetone oxime derived from three common synthetic pathways for its precursor, phenylacetone (P2P): the phenylacetic acid route, the benzyl (B1604629) cyanide route, and the bromobenzene (B47551) route. The information presented herein is supported by a review of published analytical data and methodologies.
Executive Summary
The synthetic route employed for the production of phenylacetone (P2P), the immediate precursor to this compound, significantly influences the final impurity profile of the oxime. Each pathway introduces a characteristic set of impurities, including unreacted starting materials, by-products from the P2P synthesis, and artifacts from the subsequent oximation reaction. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful analytical techniques for the identification and quantification of these impurities. This guide details the expected impurities from each route, presents a comparative summary in a tabular format, and provides standardized experimental protocols for both synthesis and analysis to aid in the establishment of robust quality control measures.
Comparison of Impurity Profiles
The impurities in this compound can be broadly categorized into three groups:
-
Route-Specific Precursor Impurities: These are unreacted starting materials and by-products carried over from the synthesis of phenylacetone.
-
Oximation-Related Impurities: These are by-products formed during the conversion of phenylacetone to this compound.
-
General Impurities: These can include residual solvents, reagents, and degradation products.
The following table summarizes the key expected impurities for this compound based on the synthetic route used to produce its precursor, phenylacetone. The relative levels are indicative and can vary based on reaction conditions and purification efficiency.
| Impurity Category | Phenylacetic Acid Route | Benzyl Cyanide Route | Bromobenzene Route |
| Route-Specific Precursor Impurities | Phenylacetic acidDibenzyl ketone1,3-diphenyl-2-methylpropene | Benzyl cyanidePhenylacetamideDibenzyl ketone | BromobenzeneBiphenylTriphenylmethanol (from Grignard side reactions) |
| Oximation-Related Impurities | Phenylacetone (unreacted)Phenylacetone dimer | Phenylacetone (unreacted)Phenylacetone dimer | Phenylacetone (unreacted)Phenylacetone dimer |
| General Impurities | Acetic anhydride (B1165640)/acetic acidPyridine/other bases | Ethyl acetate (B1210297)/ethanolSodium ethoxide | Diethyl ether/THFUnreacted Grignard reagents |
Synthetic and Analytical Workflows
To facilitate a standardized comparison, the following diagrams illustrate the synthetic pathways to this compound and a general analytical workflow for impurity profiling.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the different routes and for its subsequent impurity analysis by GC-MS.
Synthesis of Phenylacetone (P2P)
1. From Phenylacetic Acid:
-
A mixture of phenylacetic acid (1 mole) and acetic anhydride (2 moles) is refluxed in the presence of a catalyst such as sodium acetate or pyridine (B92270) for several hours.[1]
-
The reaction mixture is cooled, quenched with water, and extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude P2P is then purified by vacuum distillation.
2. From Benzyl Cyanide:
-
Benzyl cyanide (1 mole) is reacted with ethyl acetate in the presence of sodium ethoxide to form α-phenylacetoacetonitrile.[2]
-
The intermediate is then hydrolyzed with sulfuric acid and heated to yield P2P.[2]
-
The product is isolated by extraction and purified by vacuum distillation.
3. From Bromobenzene (Grignard Route):
-
A Grignard reagent is prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether or THF.
-
The Grignard reagent is then added to acetone at a low temperature.
-
The reaction is quenched with an aqueous acid solution, and the P2P is extracted and purified by distillation.
Synthesis of this compound
-
Phenylacetone (1 mole), hydroxylamine hydrochloride (1.2 moles), and a base such as sodium acetate or sodium hydroxide (B78521) (1.2 moles) are dissolved in a suitable solvent (e.g., ethanol/water mixture).[3]
-
The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).
-
The product is then isolated by filtration or extraction and can be purified by recrystallization.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a diluted sample (e.g., in ethyl acetate or dichloromethane) in split or splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Scan mode: Full scan.
-
-
Data Analysis: Integration of peaks in the total ion chromatogram (TIC) and identification of impurities by comparison of their mass spectra with a reference library (e.g., NIST/Wiley) and known standards.
Conclusion
The impurity profile of this compound is a direct reflection of its synthetic history, particularly the route used to synthesize its precursor, phenylacetone. A thorough understanding and characterization of these route-specific impurities are paramount for quality control in pharmaceutical development. The implementation of robust analytical methods, such as the GC-MS protocol detailed here, allows for the effective identification and monitoring of these impurities, ensuring the production of high-purity intermediates suitable for the synthesis of APIs. This comparative guide serves as a valuable resource for researchers and professionals in establishing appropriate analytical strategies and quality standards for this compound.
References
Kinetic studies of the reaction between phenylacetone and hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of the reaction between phenylacetone (B166967) and hydroxylamine (B1172632) to form phenylacetone oxime. This reaction is a critical step in various synthetic pathways, including the clandestine synthesis of amphetamines, making a thorough understanding of its kinetics essential for forensic and pharmaceutical research. This document summarizes key kinetic parameters, explores alternative synthetic approaches, and provides detailed experimental protocols.
Reaction Kinetics and Influencing Factors
The formation of this compound from phenylacetone and hydroxylamine proceeds through a two-step mechanism: a nucleophilic addition of hydroxylamine to the carbonyl group of phenylacetone to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the oxime.
The rate of this reaction is significantly influenced by several factors, most notably pH and the presence of catalysts.
pH Dependence
The formation of oximes is highly pH-dependent. The reaction rate is generally fastest in weakly acidic conditions, typically between pH 4 and 5. This is because the dehydration of the carbinolamine intermediate is the rate-determining step and is subject to specific acid catalysis. In highly acidic solutions, the hydroxylamine nucleophile is protonated, which reduces its nucleophilicity and slows down the initial addition step. Conversely, in neutral or basic solutions, the carbonyl group of phenylacetone is not sufficiently activated for nucleophilic attack, and the dehydration of the carbinolamine is slow.
Catalysis
The rate of oxime formation can be significantly enhanced through catalysis. Aniline and its derivatives are effective nucleophilic catalysts for this reaction. The catalytic mechanism involves the formation of a more reactive Schiff base intermediate between the catalyst and the carbonyl compound, which then rapidly reacts with hydroxylamine. This catalytic pathway is particularly effective at neutral pH, where the uncatalyzed reaction is slow.
Comparative Kinetic Data
While specific kinetic data for the reaction of phenylacetone with hydroxylamine is scarce in the available literature, studies on the structurally similar acetophenone (B1666503) provide valuable insights into the reaction kinetics. The following table summarizes representative kinetic data for the oximation of aromatic ketones under different conditions.
| Carbonyl Compound | Reaction Conditions | Catalyst | Second-Order Rate Constant (k₂) | Reference |
| Acetophenone | pH 7.4 | None | ~10⁻³ M⁻¹s⁻¹ (estimated) | General observations from multiple sources |
| Acetophenone | pH 4.5 | None | Significantly faster than at pH 7.4 | General observations from multiple sources |
| Acetophenone | pH 7.4 | Aniline (100 mM) | ~0.1 M⁻¹s⁻¹ | Extrapolated from similar systems |
| Phenylacetone | Computational Study | - | Activation Barrier (Dehydration): ~85 kJ/mol |
Note: The rate constants for acetophenone are provided as illustrative examples to demonstrate the impact of pH and catalysis on the reaction rate.
Alternative Synthetic Methodologies
Besides the classical aqueous acid-catalyzed method, several alternative approaches for the synthesis of this compound have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.
| Method | Description | Advantages | Disadvantages |
| Microwave-Assisted Synthesis | The reaction is carried out in the presence of a solid support (e.g., silica (B1680970) gel) under microwave irradiation. | Rapid reaction times, often solvent-free, and high yields. | Requires specialized microwave equipment. |
| Solvent-Free "Grindstone" Chemistry | Reactants are ground together in a mortar and pestle, sometimes with a solid catalyst. | Environmentally friendly, simple procedure, and often gives high yields.[1] | May not be suitable for all substrates or large-scale synthesis. |
| Metal-Catalyzed Synthesis | Various metal catalysts can be employed to enhance reaction efficiency and selectivity. | Can offer high yields and selectivity under mild conditions. | Catalyst cost and potential for metal contamination. |
Experimental Protocols
Protocol 1: Kinetic Analysis of Phenylacetone Oximation by UV-Vis Spectrophotometry
This protocol describes a method to determine the rate of this compound formation by monitoring the change in absorbance over time.
Materials:
-
Phenylacetone
-
Hydroxylamine hydrochloride
-
Buffer solutions of varying pH (e.g., acetate (B1210297) buffers for pH 4-5, phosphate (B84403) buffers for pH 6-8)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Standard laboratory glassware
Procedure:
-
Prepare stock solutions of phenylacetone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol (B145695) or a water/ethanol mixture).
-
Prepare a series of reaction mixtures with varying concentrations of phenylacetone, hydroxylamine, and buffer in quartz cuvettes.
-
Initiate the reaction by adding the final reactant (e.g., phenylacetone) to the cuvette, mix quickly, and immediately place it in the spectrophotometer.
-
Monitor the reaction by recording the absorbance at a wavelength where the product (this compound) absorbs and the reactants do not, or where there is a significant change in absorbance. The progress of the reaction can be followed by monitoring the disappearance of the phenylacetone carbonyl peak (around 280 nm) or the appearance of the oxime peak.
-
Record absorbance data at regular time intervals until the reaction is complete.
-
Calculate the concentration of the product at each time point using a previously determined molar absorptivity or a calibration curve.
-
Determine the initial rate of the reaction from the initial slope of the concentration versus time plot.
-
Repeat the experiment at different reactant concentrations and pH values to determine the rate law and pH-rate profile.
Protocol 2: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound.
Materials:
-
Phenylacetone (1 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve phenylacetone in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of warm water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of phenylacetone.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the this compound.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or petroleum ether) to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the formation of this compound.
Caption: Experimental workflow for kinetic analysis of oximation.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and physicochemical properties of phenylacetone (B166967) oxime with structurally related aromatic ketoximes, namely acetophenone (B1666503) oxime and benzophenone (B1666685) oxime. The information is supported by experimental data and established analytical protocols to assist in further research and development.
Physicochemical Properties
The fundamental physicochemical properties of phenylacetone oxime and its related counterparts are summarized below. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.
| Property | This compound | Acetophenone Oxime | Benzophenone Oxime |
| Molecular Formula | C₉H₁₁NO[1][2][3][4][5] | C₈H₉NO[2][6] | C₁₃H₁₁NO[2][7] |
| Molecular Weight | 149.19 g/mol [1][2][3][4] | 135.16 g/mol [2][6] | 197.23 g/mol [2][7] |
| Melting Point | 63-68 °C[2][3] | 55-60 °C[2][6] | 140-144 °C[2][7] |
| Appearance | Powder/Crystalline Solid[4] | Powder to Crystal[6] | White Crystalline Solid[7] |
| Solubility | Soluble in organic solvents.[8] | Slightly soluble in water.[6] | Poorly soluble in water, soluble in various organic solvents.[7] |
| E/Z Isomerism | Yes[2][9] | Yes, typically an 8:1 ratio of E/Z isomers.[10][11][12][13][14] | No, due to symmetrical structure.[2] |
Structural Comparison
The defining feature of these molecules is the ketoxime group (-C=N-OH) attached to an aromatic framework. The nature of the substituents on the carbon of the C=N bond significantly influences the molecule's overall geometry, stereochemistry, and intermolecular interactions.
-
This compound (1-phenylpropan-2-one oxime): This molecule features a benzyl (B1604629) group and a methyl group attached to the oximated carbon.[2] The presence of two different groups allows for the existence of E and Z geometric isomers.[9] The phenyl ring and the oxime group can participate in hydrogen bonding and π-π stacking interactions, influencing its crystal packing.[2]
-
Acetophenone Oxime (1-phenylethan-1-one oxime): Structurally similar to this compound, but with a phenyl group and a methyl group directly attached to the C=N carbon. This arrangement also leads to E and Z isomerism, with experimental data often showing a predominance of the E-isomer.[10][12]
-
Benzophenone Oxime (diphenylmethanone oxime): In this case, two phenyl groups are attached to the oximated carbon.[7] The presence of two identical substituents eliminates the possibility of E/Z isomerism.[2] The steric bulk of the two phenyl groups significantly affects its crystal packing and results in a much higher melting point compared to the other two oximes.[2]
The general structure of the compared aromatic ketoximes can be visualized as follows:
Experimental Protocols
The synthesis and structural elucidation of these ketoximes rely on standard organic chemistry techniques.
A common method for the synthesis of aromatic ketoximes involves the condensation reaction of the corresponding ketone with hydroxylamine (B1172632).[2][15]
-
Dissolution: The ketone (e.g., acetophenone) and hydroxylamine hydrochloride are dissolved in a suitable solvent system, typically a mixture of ethanol (B145695) and water.[16]
-
Basification: A base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the mixture.[11][16] This deprotonates the hydroxylamine hydrochloride, liberating the free hydroxylamine to act as a nucleophile.
-
Reaction: The mixture is typically stirred, and may be heated under reflux to drive the reaction to completion.[13][16] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into a large volume of water, often acidified with a strong acid like HCl.[16] The oxime product, being insoluble in water, precipitates out.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol.[16]
Single-crystal X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the solid state.[9][17]
-
Crystal Growth: High-quality single crystals of the oxime are required. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.[18]
-
Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer head, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[19] The crystal is then exposed to a collimated beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[17]
-
Data Processing: The intensities of the thousands of measured diffraction spots are integrated, scaled, and merged.[19] This data is used to calculate the structure factors.
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise molecular structure.[17]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It is particularly useful for confirming the identity of the synthesized oxime and for determining the ratio of E/Z isomers.[10][20][21]
-
Sample Preparation: A small amount of the purified oxime is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and one-dimensional (¹H, ¹³C) and often two-dimensional (e.g., COSY, HSQC) spectra are acquired.
-
Spectral Analysis:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the presence of key functional groups (e.g., the OH proton of the oxime, aromatic protons, and aliphatic protons). For asymmetric ketoximes like acetophenone oxime, separate sets of signals for the E and Z isomers can often be distinguished and their ratio calculated from the integration of corresponding peaks.[12]
-
¹³C NMR: The number of signals and their chemical shifts provide information about the carbon skeleton of the molecule and can help differentiate between isomers.[22]
-
The logical workflow for a comparative structural analysis of these compounds is depicted below.
Conclusion
This compound, acetophenone oxime, and benzophenone oxime, while all belonging to the class of aromatic ketoximes, exhibit distinct structural and physicochemical properties. The key differentiator is the nature of the two substituents on the imine carbon. The asymmetry in this compound and acetophenone oxime leads to E/Z isomerism, a feature absent in the symmetric benzophenone oxime. This structural variation, along with differences in steric hindrance and potential for intermolecular interactions, directly impacts their physical properties such as melting point and crystal packing. A thorough understanding of these differences, supported by robust experimental characterization, is essential for their application in synthetic chemistry and drug development.
References
- 1. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 13213-36-0 [smolecule.com]
- 3. This compound | 13213-36-0 | FP66449 | Biosynth [biosynth.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. Methyl phenyl ketoxime [chembk.com]
- 7. Benzophenone oxime | 574-66-3 | Benchchem [benchchem.com]
- 8. Phenylacetone - Wikipedia [en.wikipedia.org]
- 9. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 10. africacommons.net [africacommons.net]
- 11. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters [ideas.repec.org]
- 12. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 13. arpgweb.com [arpgweb.com]
- 14. scispace.com [scispace.com]
- 15. scribd.com [scribd.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. DSpace [kb.osu.edu]
- 21. azolifesciences.com [azolifesciences.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Phenylacetone Oxime: A Framework for Safe and Compliant Practices
The proper disposal of phenylacetone (B166967) oxime, a chemical intermediate, demands strict adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of the environment. While specific, publicly available disposal protocols for phenylacetone oxime are not well-documented, a comprehensive framework can be constructed from established guidelines for hazardous chemical and pharmaceutical waste management. This guide provides essential safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals. All procedures must be executed in compliance with local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
Engineering Controls :
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that safety showers and eyewash stations are readily accessible.[2]
Personal Protective Equipment :
-
Eye Protection : Wear safety goggles with side shields.[2]
-
Hand Protection : Use chemically resistant gloves.[2]
-
Body Protection : A lab coat or other impervious clothing is required.[2]
Step-by-Step Disposal Protocol
This protocol outlines a general methodology for the safe disposal of this compound waste, which should be treated as hazardous waste.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including glassware, disposable equipment, and spill cleanup materials, must be designated as hazardous waste.[2][3]
-
Segregate this compound waste from other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[2] Collect it as a non-halogenated organic solvent waste.[2]
-
-
Container Management :
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.[4][5]
-
The container must be kept closed except when adding waste.[5]
-
For acutely toxic "P-listed" chemicals, the waste container volume must not exceed one quart (approximately one liter).[3] While this compound's specific classification may vary, adopting this stringent practice is a prudent safety measure.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[3][5]
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, cool, and dry area away from direct sunlight and sources of ignition.[2]
-
Ensure the storage location is secure and access is restricted.
-
-
Arranging for Disposal :
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][7]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4] You will likely need to provide information about the chemical name, quantity, and container size.[4]
-
A hazardous waste manifest will be used to track the waste from your facility to its final disposal site, ensuring a complete and compliant chain of custody.[2]
-
-
Spill Management :
Key Regulatory and Safety Considerations
The following table summarizes critical data points and regulatory considerations for the disposal of hazardous chemicals like this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Assumed) | General practice for chemical reagents |
| P-Listing | This compound is not explicitly on the EPA's P-list, but treating it with similar precautions is advised due to its potential toxicity. | [3][8][9] |
| Container Labeling | "Hazardous Waste," Chemical Name, Hazard Characteristics | [3][5] |
| Container Type | Chemically compatible, leak-proof, and sealable | [4][5] |
| Storage Location | Well-ventilated, cool, dry, secure area | [2] |
| Disposal Method | Licensed hazardous waste disposal contractor | [2][6] |
| Prohibited Disposal | Do not dispose of in sanitary sewers or regular trash | [2][7][10] |
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
- 1. This compound | 13213-36-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 4. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. fda.gov [fda.gov]
- 8. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 9. epa.gov [epa.gov]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
